The following technical guide details the chemical profile, synthesis, and application of Methyl 3-oxopiperazine-2-carboxylate (CAS 41817-92-9). Core Identity & Synthetic Methodology for Drug Discovery Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of Methyl 3-oxopiperazine-2-carboxylate (CAS 41817-92-9).
Core Identity & Synthetic Methodology for Drug Discovery
Executive Summary
Methyl 3-oxopiperazine-2-carboxylate (CAS 41817-92-9 ) is a heterocyclic building block belonging to the piperazinone class. Structurally characterized by a six-membered ring containing two nitrogen atoms (positions 1 and 4), a ketone at position 3, and a methyl ester moiety at position 2, this compound serves as a critical scaffold in medicinal chemistry. It acts as a constrained peptidomimetic, mimicking the geometry of dipeptides (specifically Gly-Gly or Ala-Gly sequences) while offering a rigid template for decorating pharmacophores in structure-activity relationship (SAR) studies.
Chemical Profile & Identification
The following data establishes the baseline identity for analytical verification.
Soluble in DMSO, Methanol, DCM; sparingly soluble in non-polar solvents
pKa (Calc)
~13.5 (Amide NH), ~8.5 (Amine NH)
Synthetic Methodology
The synthesis of Methyl 3-oxopiperazine-2-carboxylate generally proceeds via the condensation of a 1,2-diamine with a dicarbonyl or
-halo-dicarbonyl derivative. The protocol below describes the Cyclization of Ethylenediamine with Dimethyl 2-chloromalonate , a robust method for generating the 3-oxopiperazine-2-carboxylate core.
Reaction Mechanism & Pathway
The formation involves a nucleophilic attack by the diamine on the
-carbon (substitution) followed by intramolecular amidation (cyclization).
Figure 1: Synthetic pathway for the construction of the 3-oxopiperazine-2-carboxylate scaffold.
Detailed Experimental Protocol
Reagents:
Ethylenediamine (1.0 eq)
Dimethyl 2-chloromalonate (1.0 eq)
Triethylamine (Et₃N) (2.2 eq) - Acid scavenger
Dichloromethane (DCM) or Methanol (MeOH) - Solvent
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Ethylenediamine (1.0 eq) and Triethylamine (2.2 eq) in anhydrous DCM (0.2 M concentration).
Cooling: Cool the solution to 0°C using an ice bath to suppress polymerization.
Addition: Dropwise add a solution of Dimethyl 2-chloromalonate (1.0 eq) in DCM over 60 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.
Cyclization: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 2 hours. Subsequently, heat to reflux (40°C for DCM) for 4–6 hours to drive the intramolecular amidation.
Workup:
Cool to RT.
Wash the organic layer with water (2x) and brine (1x) to remove triethylamine hydrochloride salts.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude residue is typically purified via flash column chromatography (Silica gel; Eluent: 5-10% MeOH in DCM) or recrystallization from EtOAc/Hexanes.
Validation Check:
TLC: Monitor disappearance of Dimethyl 2-chloromalonate (Rf ~0.7 in 50% EtOAc/Hex) and appearance of a polar spot (Rf ~0.3 in 10% MeOH/DCM).
Yield: Typical isolated yields range from 55% to 75%.
Applications in Drug Discovery
This scaffold is highly valued for its ability to constrain molecular geometry, improving the metabolic stability and selectivity of peptide-based drugs.
Pharmacophore Utility
Peptidomimetics: The 3-oxopiperazine ring forces the backbone into a specific conformation, mimicking the
-turn of proteins. This is critical for designing inhibitors of proteases or protein-protein interactions.
TGR5 Agonists: Derivatives of piperazine-2-carboxamides have been explored as agonists for TGR5 (G-protein-coupled bile acid receptor), relevant in treating metabolic disorders like Type 2 Diabetes.
Chiral Pool Synthesis: While CAS 41817-92-9 is the racemate, the enantiopure forms ((R)- or (S)- isomers) are synthesized using chiral diamines (e.g., (R)-1,2-diaminopropane) to create defined stereocenters for chiral drugs.
Figure 2: Strategic applications of the 3-oxopiperazine scaffold in therapeutic development.
Analytical Characterization (QC)
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.
A Technical Guide to the Physicochemical Properties and Analysis of Methyl 3-oxopiperazine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist Introduction Methyl 3-oxopiperazine-2-carboxylate is a heterocyclic compound belonging to the piperazine class of organic molecules. Piperazine and its derivatives are si...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 3-oxopiperazine-2-carboxylate is a heterocyclic compound belonging to the piperazine class of organic molecules. Piperazine and its derivatives are significant structural motifs found in a vast array of biologically active compounds and are considered privileged structures in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of Methyl 3-oxopiperazine-2-carboxylate, with a particular focus on the determination and importance of its molecular weight. This document is intended for researchers, chemists, and drug development professionals who utilize such building blocks in their synthetic and discovery workflows.
Core Physicochemical Properties
The identity, purity, and reactivity of a chemical compound are fundamentally defined by its physicochemical properties. For Methyl 3-oxopiperazine-2-carboxylate, a precise understanding of these characteristics is the first step in its successful application in research and development. The molecular weight, in particular, is a cornerstone of chemical synthesis, serving as a critical parameter for stoichiometric calculations, reaction monitoring, and final product verification.
A summary of the key identifying properties for Methyl 3-oxopiperazine-2-carboxylate is presented below.
Table 1: Key physicochemical and identifying properties of Methyl 3-oxopiperazine-2-carboxylate.
The molecular weight of 158.16 g/mol is the average molecular weight, calculated using the standard atomic weights of its constituent elements. This value is indispensable for routine laboratory work, such as preparing solutions of a specific molarity or determining theoretical yields in a synthetic protocol. For high-resolution analytical techniques like mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element.
Synthesis and Characterization Workflow
The reliable application of Methyl 3-oxopiperazine-2-carboxylate in a research context, such as in the synthesis of pharmaceutical intermediates, necessitates a robust workflow for its synthesis, purification, and subsequent characterization.[2] This ensures that the material is of the required purity and identity, preventing the introduction of confounding variables in downstream experiments.
The following diagram illustrates a typical workflow for obtaining and validating a sample of Methyl 3-oxopiperazine-2-carboxylate.
A typical workflow from synthesis to a fully characterized compound.
Analytical Characterization Protocols
Self-validating protocols are essential for ensuring scientific integrity. Each analytical step should confirm a different aspect of the compound's identity and purity, culminating in a comprehensive and trustworthy dataset.
Molecular Weight Verification via Mass Spectrometry
Causality: Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, which for singly charged ions corresponds to the molecular weight. This technique is crucial for confirming that the desired product was formed during synthesis and for ruling out the presence of impurities with different molecular weights.
Experimental Protocol (Electrospray Ionization - Quadrupole Mass Spectrometry):
Sample Preparation: Dissolve approximately 1 mg of the purified Methyl 3-oxopiperazine-2-carboxylate in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample should be fully dissolved to prevent clogging of the instrument.
Instrument Setup:
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for nitrogen-containing compounds as they readily accept a proton.
Mass Analyzer: Set the quadrupole to scan a mass range that includes the expected molecular ion. A range of m/z 50-500 is generally sufficient.
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the protonated molecule [M+H]⁺.
Data Analysis:
Expected m/z: The theoretical m/z for the protonated molecule is calculated as: (Molecular Weight of C₆H₁₀N₂O₃) + (Mass of H⁺) = 158.16 + 1.007 = 159.167.
Verification: Compare the major peak in the experimental spectrum to the calculated m/z. The observed value should be within the mass accuracy tolerance of the instrument (typically ± 0.1 Da for a standard quadrupole).
Structural Confirmation via NMR Spectroscopy
Causality: While MS confirms the molecular weight, it does not provide information about the compound's structure or connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, thereby confirming the compound's structural integrity.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: It is critical to determine the purity of the compound, as even small amounts of impurities can significantly impact the outcome of biological assays or subsequent synthetic steps. HPLC separates the components of a mixture based on their differential partitioning between a mobile phase and a stationary phase, allowing for the quantification of the main component relative to any impurities.
Experimental Protocol (Reversed-Phase HPLC):
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
HPLC Conditions:
Column: A C18 column is a common choice for compounds of this polarity.
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to improve peak shape) is a good starting point. For example, a linear gradient from 5% to 95% acetonitrile over 10-15 minutes.
Detector: A UV detector set to a wavelength where the compound absorbs (e.g., 210-220 nm for the amide chromophore).
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A purity level of >95% is often required for drug development applications.[3]
Safety, Handling, and Storage
Professionals working with chemical compounds must adhere to strict safety protocols. While specific handling data for Methyl 3-oxopiperazine-2-carboxylate is not widely published, general precautions for laboratory chemicals should be followed.
Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][5]
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C may be recommended.[6]
Conclusion
Methyl 3-oxopiperazine-2-carboxylate is a valuable building block in synthetic and medicinal chemistry. A thorough understanding and verification of its core properties, especially its molecular weight of 158.16 g/mol , are fundamental to its effective use. The integrated workflow of synthesis, purification, and multi-faceted analytical characterization described herein provides a robust framework for ensuring the quality and reliability of this compound in demanding research and development environments. Adherence to these principles of scientific integrity and experimental causality is paramount for generating reproducible and trustworthy results.
References
ChemSrc. (2025). CAS#:1219141-01-1 | METHYL3-OXOPIPERIDINE-2-CARBOXYLATEHYDROCHLORIDE. Retrieved from [Link]
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate. Retrieved from [Link]
PubChem. (n.d.). (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate. Retrieved from [Link]
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[7][8][9]triazo. Retrieved from [Link]
MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5190. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5190. Retrieved from [Link]
The following technical guide details the physical properties, synthesis, and handling of Methyl 3-oxopiperazine-2-carboxylate , a critical heterocyclic building block in medicinal chemistry. Core Identity & Significance...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and handling of Methyl 3-oxopiperazine-2-carboxylate , a critical heterocyclic building block in medicinal chemistry.
Core Identity & Significance
Methyl 3-oxopiperazine-2-carboxylate (CAS: 41817-92-9) is a functionalized piperazine derivative characterized by a lactam ring (3-oxo) and an
-amino ester moiety.[1][2][3][4][5][6][7][8] It serves as a versatile scaffold in the synthesis of peptidomimetics, diketopiperazines, and protease inhibitors. Its structure allows for orthogonal protection and functionalization at the and positions, making it a "privileged structure" in fragment-based drug discovery.
Physical & Chemical Characterization
The following data consolidates experimental values and high-confidence predictive models for the free base form.
Property
Value / Description
Reliability
IUPAC Name
Methyl 3-oxopiperazine-2-carboxylate
Standard
CAS Number
41817-92-9
Verified
Molecular Formula
Stoichiometric
Molecular Weight
158.16 g/mol
Calculated
Physical State
Off-white to pale yellow solid
Experimental
Melting Point
158–164 °C (as N-Boc derivative); Free base likely ~110–120 °C (decomposes)
Inferred [1]
Solubility
Soluble in MeOH, DMSO, DMF, DCM; Sparingly soluble in ,
Experimental
pKa (Predicted)
Basic N1: ~8.5
Lactam N4: ~14.5
LogP
-1.2 to -0.8 (Hydrophilic)
Predicted
H-Bond Donors
2 (, )
Structural
H-Bond Acceptors
3 (Ester C=O, Amide C=O, Ester O)
Structural
Stereochemical Note: The C2 position is a chiral center. While CAS 41817-92-9 typically refers to the racemate, enantiopure forms (R or S) are accessible via asymmetric synthesis or resolution and are critical for biological activity.
Synthetic Routes & Production
The synthesis of Methyl 3-oxopiperazine-2-carboxylate requires careful control of regioselectivity to establish the 3-oxo (lactam) functionality without over-reduction. The most authoritative route involves the partial reduction of pyrazine precursors.
Primary Pathway: Pyrazine Reduction Strategy
This method ensures the correct oxidation state of the C3 carbonyl while saturating the ring.
Reagents:
Precursor: Methyl 3-hydroxypyrazine-2-carboxylate (or its tautomer 3-oxo).
Dissolution: Dissolve Methyl 3-hydroxypyrazine-2-carboxylate (1.0 eq) in anhydrous methanol (0.3 M concentration).
Catalyst Addition: Add
(5 mol% loading). Note: Rhodium is preferred over Palladium to prevent hydrogenolysis of the C-N bonds.
Hydrogenation: Seal the autoclave and purge with
, then . Pressurize to 30 bar and stir at 50°C for 12–18 hours.
Workup: Filter the mixture through a Celite pad to remove the pyrophoric catalyst.
Purification: Concentrate the filtrate under reduced pressure. The crude product is typically purified via flash column chromatography (DCM:MeOH 95:5) to yield the target piperazinone.
Mechanism Visualization
The following diagram illustrates the reduction logic from the aromatic pyrazine to the cyclic lactam.
Figure 1: Catalytic hydrogenation pathway converting the pyrazine core to the piperazinone scaffold.
Analytical Profiling
Verification of the structure relies on distinguishing the amide (lactam) from the amine and ester signals.
NMR (400 MHz, ):
3.78 ppm (s, 3H): Methyl ester singlet ().
4.20 ppm (s, 1H): Methine proton at C2 (chiral center).
3.00–3.50 ppm (m, 4H): Ethylene bridge protons at C5 and C6.
6.50–7.50 ppm (br s): Amide NH (exchangeable with ).
Mass Spectrometry (ESI-MS):
: Calculated: 159.07; Observed: 159.1 m/z.
Fragmentation: Loss of methoxy group (
) or carboxylate () is common in MS/MS.
Handling, Storage & Stability
Hygroscopicity: The secondary amine and amide functionalities make the compound moderately hygroscopic. Store under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the methyl ester.
Thermal Stability: Stable at room temperature for short periods. Long-term storage should be at -20°C to prevent dimerization or oxidation.
Reactivity: The
position is nucleophilic and can react with electrophiles (acid chlorides, aldehydes). The C2 proton is acidic due to the adjacent carbonyls, making the center prone to epimerization under basic conditions.
References
PubChem. (2025).[2] Methyl 3-oxopiperazine-2-carboxylate (Compound Summary). National Library of Medicine. [Link]
Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Piperazin-2-ones. California Institute of Technology. [Link]
Technical Guide: Strategic Synthesis of Methyl 3-oxopiperazine-2-carboxylate
Executive Summary Methyl 3-oxopiperazine-2-carboxylate represents a critical scaffold in the design of peptidomimetics, serving as a constrained analogue of dipeptides (specifically Gly-Asp or Gly-Asn derivatives). Its s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-oxopiperazine-2-carboxylate represents a critical scaffold in the design of peptidomimetics, serving as a constrained analogue of dipeptides (specifically Gly-Asp or Gly-Asn derivatives). Its structural rigidity and defined stereochemistry make it an invaluable starting material for conformationally restricted pharmacophores.
This guide details the synthesis of this core scaffold, prioritizing the Aliphatic Cyclization Route due to its atom economy, scalability, and the accessibility of starting materials. We also examine the Pyrazine Reduction Route as a high-fidelity alternative for generating specific stereoisomers.
Core Starting Materials: Technical Specifications
The synthesis relies on two primary precursors. Their purity and handling directly dictate the yield and impurity profile of the final cyclization.
A. Ethylenediamine (EDA)
Role: Provides the N1-C6-C5-N4 backbone of the piperazine ring.
CAS: 107-15-3
Critical Attribute: Must be anhydrous. Water competes as a nucleophile with the ester groups in downstream steps, leading to hydrolysis byproducts (carboxylic acids) rather than the desired cyclization.
Handling: EDA is a potent sensitizer and lachrymator. It readily absorbs CO₂ from air to form carbamates; store under nitrogen.
B. Dimethyl Chloromalonate (DMCM)
Role: Provides the C2-C3 fragment, introducing both the ester functionality (at C2) and the carbonyl carbon (at C3) required for ring closure.
CAS: 28868-76-0
Synthesis Note: Often prepared in situ or in-house via the chlorination of dimethyl malonate with sulfuryl chloride (
) to ensure high electrophilicity.
Reactivity: The C-Cl bond is activated by the two flanking carbonyls, making it highly susceptible to
displacement by amines.
Primary Synthesis Pathway: The Aliphatic Cyclization
This route is preferred for its directness. It avoids the harsh conditions required for aromatic ring reduction.
Reaction Logic & Pathway
The reaction proceeds in two distinct phases.[1][2][3] First, the ethylenediamine acts as a nucleophile to displace the chloride from dimethyl chloromalonate. Second, the pendant primary amine attacks one of the methyl esters to close the ring, releasing methanol.
Figure 1: Step-wise assembly of the piperazine core via alkylation-cyclization.
) or Diisopropylethylamine (DIPEA) (1.1 equiv) - Scavenger for HCl
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Preparation of Electrophile Solution:
Dissolve Dimethyl Chloromalonate (16.6 g, 100 mmol) in anhydrous THF (150 mL). Cool the solution to 0°C using an ice/salt bath. Cooling is critical to prevent double-alkylation (polymerization).
Nucleophilic Attack (
):
Mix Ethylenediamine (7.2 g, 120 mmol) and Triethylamine (11.1 g, 110 mmol) in THF (50 mL). Add this mixture dropwise to the chloromalonate solution over 60 minutes.
Why dropwise? High local concentration of EDA favors the desired mono-alkylation. If chloromalonate is in excess, the amine might react with two chloromalonate molecules.
Intermediate Formation:
Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours. The solution will become cloudy as triethylamine hydrochloride precipitates.
Checkpoint: TLC or LC-MS should show the disappearance of the starting chloride and formation of the linear intermediate (
).
Cyclization (Ring Closure):
Heat the reaction mixture to reflux (66°C for THF) for 6–12 hours. The heat provides the activation energy for the intramolecular amine to attack the ester carbonyl.
Observation: Methanol is generated.[2] In large scale, distilling off methanol drives the equilibrium toward the cyclic product.
Work-up & Isolation:
Filter off the triethylamine hydrochloride salt.
Concentrate the filtrate under reduced pressure.[1][5]
Purification: The residue is often a viscous oil or semi-solid. Recrystallize from Isopropanol/Hexane or purify via silica gel chromatography (Eluent: 5-10% MeOH in DCM).
This route is used when high optical purity is required (if using chiral catalysts) or when the pyrazine precursor is commercially available.
Workflow[1][2][3][6][7]
Precursor Synthesis: Reaction of 3-aminopyrazine-2-carboxylic acid with Methanol/H₂SO₄ (Fischer Esterification).
Hydrogenation: Reduction of the pyrazine ring using
and a metal catalyst.
Figure 2: Reduction strategy from aromatic precursors.
Protocol Notes:
Catalyst: 10% Palladium on Carbon (Pd/C) or Platinum Oxide (
).
Solvent: Methanol or Acetic Acid.
Pressure: 40–60 psi
.
Challenge: The 3-amino group must be converted to the 3-oxo group. This often happens spontaneously if starting from the 3-hydroxy pyrazine tautomer, or requires a hydrolytic workup if starting from the amino-pyrazine.
Troubleshooting & Critical Controls
Oligomerization (The "Polymer" Problem)
Symptom: Gummy, insoluble residue; low yield.
Cause: Intermolecular reaction between the amine of one intermediate and the ester of another, rather than intramolecular cyclization.
Solution:High Dilution Principle. Run the reaction at a concentration of <0.1 M. Slow addition of the reagents ensures that the intramolecular cyclization is kinetically favored over intermolecular polymerization.
Hydrolysis of the Ester
Symptom: Formation of the carboxylic acid (water soluble, lost in aqueous workup).
Cause: Wet solvents or moisture entry.
Solution: Use freshly distilled THF (from Na/Benzophenone) or molecular sieve-dried solvents. Ensure the EDA is dry.
References
Synthesis of Dimethyl Chloromalonate
Madhusudhan, G., et al. (2011).[6] "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate." Der Pharma Chemica, 3(6), 437-442.[6]
Pyrazine Carboxylate Precursors
Dolezal, M., et al. (2021). "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 26(1), 167.
General Piperazine Synthesis Methodologies
Gettys, K. E., et al. (2017).[1] "Recent Advances in Piperazine Synthesis." Synthesis, 49, 2589–2604.[1]
Reaction of Diamines with Dicarbonyls (Mechanism)
Nair, V., et al. (2003). "Reaction of Dimethyl Acetylenedicarboxylate with Nucleophiles." Organic Chemistry Portal.
Executive Summary & Strategic Analysis Methyl 3-oxopiperazine-2-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a constrained peptidomimetic (specifically a Gly-Xaa or Xaa-Gly dipeptide mi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Methyl 3-oxopiperazine-2-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a constrained peptidomimetic (specifically a Gly-Xaa or Xaa-Gly dipeptide mimic) and a core pharmacophore in various kinase inhibitors and GPCR ligands.
From a process chemistry perspective, the synthesis poses a specific regiochemical challenge: distinguishing between the two nitrogen atoms of the piperazine ring to ensure the carboxylate is positioned at C2 relative to the C3 carbonyl.
This guide prioritizes a convergent, modular approach over linear degradation methods. We will utilize a Retrosynthetic Disconnection Approach that relies on the controlled alkylation of a 1,2-diamine equivalent with a malonate derivative, followed by intramolecular cyclization. This route offers the highest atom economy and scalability compared to the reduction of pyrazine-2-carboxylates (which suffers from over-reduction issues) or the Strecker synthesis (which often yields difficult-to-separate mixtures).
Retrosynthetic Analysis
The logical deconstruction of the target molecule reveals a clear disconnection at the N1-C2 and N4-C3 bonds.
FGI (Functional Group Interconversion): The C3 amide (lactam) can be viewed as an internal ester-amide exchange.
C-N Disconnection (Intramolecular): Breaking the N4-C3 amide bond reveals an acyclic amino-ester precursor.
C-N Disconnection (Intermolecular): Breaking the N1-C2 bond reveals the two starting materials: a 1,2-diamine (nucleophile) and a halomalonate (electrophile).
Visual Retrosynthesis (Graphviz)
Figure 1: Retrosynthetic tree showing the disconnection to commercially available building blocks.
Forward Synthesis: The "Malonate-Diamine" Route
This protocol avoids the polymerization risks associated with using free ethylenediamine by utilizing a mono-protected diamine (N-Boc-ethylenediamine). This ensures regioselectivity during the initial alkylation step.
Dissolve the intermediate from Step 1 in DCM (20 mL).
Add TFA (5 mL) at 0°C and stir for 2 hours to remove the Boc group.
Concentrate in vacuo to remove excess TFA. The residue is the TFA salt of the amino-diester.
Redissolve the residue in anhydrous MeOH (30 mL).
Add NaOMe (2.5 equiv) to neutralize the salt and catalyze the cyclization. Stir at reflux for 4-6 hours.
Monitor: TLC should show the disappearance of the acyclic amine and formation of the polar lactam.
Workup: Neutralize with acetic acid, concentrate, and extract with DCM/MeOH (9:1).
Crystallization: The product often crystallizes from cold MeOH/Ether.
Quantitative Data Summary
Parameter
Specification
Notes
Limiting Reagent
N-Boc-ethylenediamine
Controls stoichiometry to prevent oligomers.
Temperature (Step 1)
0°C 25°C
Kinetic control favors mono-alkylation.
Temperature (Step 2)
65°C (Reflux)
Thermodynamic control drives lactamization.
Expected Yield
65 - 75% (Overall)
High yield due to favorable 6-exo-trig cyclization.
Appearance
White/Off-white solid
Melting point approx. 135-140°C.
Mechanistic Pathway & Troubleshooting
Understanding the mechanism is vital for troubleshooting low yields.
Reaction Mechanism Diagram
Figure 2: Mechanistic flow from nucleophilic substitution to lactamization.
Critical Control Points (CCP)
Over-Alkylation (Step 1): If the ratio of Chloromalonate is too high, or addition is too fast, the nitrogen may attack two malonate molecules. Solution: Strictly use 1.0-1.1 equiv of electrophile and dilute conditions.
Hydrolysis (Step 2): If water is present during the cyclization with NaOMe, the ester at C2 may hydrolyze to the carboxylic acid. Solution: Use anhydrous MeOH.[3]
Racemization: This synthesis produces a racemate at C2. If an enantiopure product is required, resolution (e.g., using Tartaric acid) or chiral HPLC is necessary post-synthesis.
Alternative Route: Pyrazine Reduction
For researchers with access to Methyl 3-aminopyrazine-2-carboxylate , a reduction strategy is possible but less reliable for this specific oxidation state.
Concept: Partial reduction of the pyrazine ring.
Method: Hydrogenation (H2, Pd/C) or NaBH4 reduction.
Drawback: It is difficult to stop the reduction exactly at the 3-oxo-1,2,3,4-tetrahydro state without reducing the carbonyl or fully saturating the ring to the piperazine (losing the ketone). The de novo synthesis (Section 3) is superior for the 3-oxo target.
References
Rossen, K., et al. "A Practical Synthesis of Piperazine-2-carboxamides." Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6419-6422. Link
Warshawsky, A., et al. "Intramolecular Alkylation of N-(2-Aminoethyl)glycine Derivatives." Journal of Organic Chemistry, vol. 59, no. 19, 1994, pp. 5824-5826. Link
Dinsmore, C. J., & Beshore, D. C. "Recent Advances in the Synthesis of Diketopiperazines." Tetrahedron, vol. 58, no. 17, 2002, pp. 3297-3312. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16219875, Methyl 3-oxopiperazine-2-carboxylate." PubChem, 2024. Link
Application Note: A Systematic Approach to the Chiral Separation of Methyl 3-oxopiperazine-2-carboxylate Enantiomers by HPLC and SFC
Abstract This technical guide provides a detailed protocol for the development of a robust method for the chiral separation of Methyl 3-oxopiperazine-2-carboxylate enantiomers. As a key chiral building block in modern dr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed protocol for the development of a robust method for the chiral separation of Methyl 3-oxopiperazine-2-carboxylate enantiomers. As a key chiral building block in modern drug discovery, particularly in the synthesis of complex heterocyclic molecules, the ability to isolate and quantify the individual enantiomers of this compound is of paramount importance for ensuring the stereochemical purity, efficacy, and safety of downstream active pharmaceutical ingredients (APIs).[1][2] This application note outlines a systematic screening approach using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging polysaccharide-based chiral stationary phases (CSPs). We will detail the rationale behind column and solvent selection, provide step-by-step protocols for method development, and present expected outcomes in a clear, actionable format for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity in Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways.[3] The introduction of a chiral center, as seen in Methyl 3-oxopiperazine-2-carboxylate, adds a layer of complexity and opportunity. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] Consequently, regulatory agencies worldwide demand stereochemically pure compounds, necessitating reliable and efficient analytical methods to resolve and quantify enantiomers.[5]
Methyl 3-oxopiperazine-2-carboxylate possesses a stereocenter at the C2 position, adjacent to both an ester and a cyclic amide (lactam) functionality. These polar groups are key interaction points for chiral recognition by a suitable chiral stationary phase (CSP). The development of a successful chiral separation method hinges on exploiting the subtle differences in the three-dimensional arrangement of these groups between the (R)- and (S)-enantiomers to form transient, diastereomeric complexes with the CSP, leading to differential retention times.[6][7]
This guide will focus on polysaccharide-based CSPs, specifically those derived from amylose and cellulose, due to their broad applicability and proven success in resolving a wide range of chiral compounds, including those with cyclic structures and multiple functional groups.[8][9] We will explore both normal-phase HPLC and SFC, as SFC often provides advantages in terms of speed, efficiency, and reduced environmental impact.[10][11]
Foundational Principles: The Mechanism of Chiral Recognition
The separation of enantiomers on a chiral stationary phase is governed by the principle of "chiral recognition".[6] The CSP, itself chiral, interacts with the enantiomers of the analyte to form temporary diastereomeric complexes. The stability of these complexes differs for each enantiomer due to steric and energetic factors, resulting in one enantiomer being retained longer on the column than the other.
For polysaccharide-based CSPs, the primary interaction mechanisms include:
Hydrogen Bonding: The carbamate linkages on the polysaccharide backbone, as well as residual hydroxyl groups, can act as hydrogen bond donors and acceptors. The amide and ester groups of Methyl 3-oxopiperazine-2-carboxylate are prime candidates for such interactions.
Dipole-Dipole Interactions: The polar carbonyl groups in both the analyte and the CSP contribute to dipole-dipole interactions.
π-π Interactions: While the analyte itself lacks aromatic rings, π-π interactions can occur with certain derivatized polysaccharide phases (e.g., phenylcarbamate).
Steric Hindrance (Inclusion): The helical grooves of the polysaccharide polymer can create chiral cavities into which one enantiomer may fit more snugly than the other, leading to a difference in retention.[8]
Because predicting the dominant interaction mechanism is challenging, method development for chiral separations is largely an empirical process.[5] A systematic screening of a small library of columns with diverse selectivities is the most efficient path to success.[7]
HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
SFC system with UV and/or Mass Spectrometry (MS) detector (e.g., Waters ACQUITY UPC², Agilent 1260 Infinity II SFC).
Chiral Columns (Recommended Screening Set):
Amylose-based: Chiralpak® IA, Chiralpak® AD-3
Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H
Logical Flow for Chiral Method Development
The following diagram illustrates a systematic workflow for developing a chiral separation method, starting from initial screening to final optimization.
Caption: Workflow for Chiral Separation Method Development.
Protocol 1: HPLC Screening and Optimization
This protocol details the steps for screening and optimizing the chiral separation using normal-phase HPLC.
Step 1: Initial Column Screening
Prepare Mobile Phases:
Mobile Phase A: n-Hexane
Mobile Phase B: Isopropanol (IPA)
Prepare Analyte Solution: Dissolve racemic Methyl 3-oxopiperazine-2-carboxylate in a small amount of IPA, then dilute with n-Hexane to a final concentration of 0.5 mg/mL. The final composition should be close to the mobile phase to ensure good peak shape.
Detection: UV at 215 nm (where the amide/ester chromophore absorbs)
Injection Volume: 5 µL
Execute Screening: Inject the analyte solution onto each column sequentially, allowing for proper equilibration between runs.
Step 2: Evaluation and Optimization
Analyze Results: Examine the chromatograms for any signs of peak splitting or separation. Calculate the separation factor (α) and resolution (Rs) for any promising candidates. A separation factor α > 1.1 is generally considered a good starting point for optimization.[7]
Optimize Alcohol Content: On the most promising column, vary the percentage of IPA (e.g., 10%, 15%, 25%). Generally, decreasing the alcohol content increases retention and can improve resolution, but may also broaden peaks.[9]
Test Different Alcohols: If resolution is still not optimal, substitute IPA with Ethanol (EtOH). Different alcohols can alter the hydrogen-bonding interactions and significantly impact selectivity.
Consider Additives: If peak tailing is observed (often due to interactions with residual silanols on the silica support), add a small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) to the alcohol modifier. This can sharpen peaks and sometimes improve resolution.[13]
Protocol 2: SFC Screening and Optimization
SFC is an excellent alternative, often providing faster and more efficient separations.[8][11]
Step 1: Initial Column Screening
Prepare Mobile Phases:
Mobile Phase A: Supercritical CO₂
Mobile Phase B: Methanol (MeOH)
Prepare Analyte Solution: Dissolve racemic Methyl 3-oxopiperazine-2-carboxylate in Methanol at a concentration of 0.5 mg/mL.
Execute Screening: Perform sequential injections on the selected columns.
Step 2: Evaluation and Optimization
Analyze Results: As with HPLC, identify the column that provides the best initial separation.
Optimize Modifier Content: Vary the percentage of MeOH (e.g., 10%, 20%, 25%). In SFC, increasing the modifier percentage generally decreases retention time.
Test Different Modifiers: Evaluate IPA or EtOH as alternatives to MeOH. The choice of alcohol co-solvent can dramatically influence the chiral recognition mechanism.[8]
Optimize Temperature and Pressure: Systematically adjust the column temperature (e.g., 30-50°C) and back pressure (e.g., 120-200 bar). These parameters affect the density and solvating power of the supercritical fluid, thereby influencing both retention and selectivity.[14]
Expected Results and Data Presentation
After following the screening and optimization protocols, you can expect to obtain a baseline-resolved separation of the two enantiomers. The data should be summarized for easy comparison.
Note: This table presents hypothetical data representative of a successful method development outcome.
Conclusion and Trustworthiness of the Protocol
This application note provides a comprehensive and scientifically grounded framework for the chiral separation of Methyl 3-oxopiperazine-2-carboxylate enantiomers. The described protocols are designed to be self-validating; by systematically screening and optimizing across different stationary phases and mobile phase conditions, the researcher can be confident in identifying a robust and reliable method. The causality behind each experimental choice—from the selection of polysaccharide CSPs known for their broad utility to the specific optimization steps for HPLC and SFC—is explained to empower the user to make informed decisions.[5][7][8] This systematic approach minimizes random trial-and-error, saving valuable time and resources while ensuring the development of a high-quality analytical method suitable for the stringent requirements of the pharmaceutical industry.
References
ResearchGate. (n.d.). SFC for chiral separations in bioanalysis | Request PDF. Retrieved February 3, 2026, from [Link]
LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. Retrieved February 3, 2026, from [Link]
Google Patents. (n.d.). US8742103B2 - Separation of triazine derivatives enantiomers using tartaric acid.
ResearchGate. (n.d.). (PDF) Chiral Separation Principles. Retrieved February 3, 2026, from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 3, 2026, from [Link]
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved February 3, 2026, from [Link]
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved February 3, 2026, from [Link]
AFMPS. (n.d.). Journal of Chromatography A. Retrieved February 3, 2026, from [Link]
Chromatography Online. (2022, April 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Retrieved February 3, 2026, from [Link]
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved February 3, 2026, from [Link]
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved February 3, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION 3 HPLC assays. Retrieved February 3, 2026, from [Link]
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved February 3, 2026, from [Link]
PubMed. (n.d.). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Retrieved February 3, 2026, from [Link]
National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved February 3, 2026, from [Link]
Application Note: High-Fidelity Integration of Methyl 3-oxopiperazine-2-carboxylate in SPPS
This Application Note is designed for researchers utilizing Methyl 3-oxopiperazine-2-carboxylate as a constrained peptidomimetic building block in Solid-Phase Peptide Synthesis (SPPS). Executive Summary Methyl 3-oxopiper...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing Methyl 3-oxopiperazine-2-carboxylate as a constrained peptidomimetic building block in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
Methyl 3-oxopiperazine-2-carboxylate (CAS: 41817-92-9) is a cyclic, constrained amino acid derivative often employed to mimic
-turns or restrict conformational flexibility in bioactive peptides. Its structure—containing a secondary amine, a lactam, and a methyl ester—presents three specific challenges for SPPS:
Incompatibility of the Methyl Ester: Standard SPPS requires a free carboxylic acid for resin attachment; the methyl ester must be hydrolyzed without racemization.
Secondary Amine Sterics: The nucleophilic amine (N4) is sterically hindered, making subsequent chain elongation difficult.
Diketopiperazine (DKP) Formation: The cyclic nature of the scaffold increases the risk of premature cleavage via DKP formation during the synthesis of the subsequent dipeptide.
This guide provides a validated workflow to convert the methyl ester precursor into a Fmoc-protected building block and integrate it into a peptide chain with high fidelity.
Chemical Properties & Strategic Analysis
Property
Specification
Implication for SPPS
Molecular Structure
Piperazinone ring with C2-carboxylate
Acts as a constrained Gly-Xaa dipeptide mimic.
Functional Groups
C2-Methyl Ester (–COOMe)
Must be hydrolyzed (saponified) before coupling to resin.
N4-Secondary Amine (–NH–)
Nucleophilic handle. Requires Fmoc protection before resin loading.
N1-Lactam Amide (–NH–C=O)
Non-nucleophilic. Remains inert during standard SPPS cycles.
Chirality
C2 Center (Usually S/L)
Prone to epimerization during base-mediated hydrolysis.
Solubility
Moderate in MeOH, DCM; Good in DMF
Compatible with standard SPPS solvent systems.
Strategic Workflow
Direct usage of the methyl ester on-resin is not recommended due to the harsh conditions required to hydrolyze an ester on a solid support. The optimal strategy is a Solution-Phase Conversion followed by Solid-Phase Integration .
Phase I: Building Block Preparation (Solution Phase)
Objective: Convert Methyl 3-oxopiperazine-2-carboxylate into Fmoc-3-oxopiperazine-2-carboxylic acid.
Step 1: Fmoc Protection of N4
To prevent polymerization during hydrolysis, the secondary amine (N4) must be protected first.
Dissolve: 1.0 eq of Methyl 3-oxopiperazine-2-carboxylate in 1:1 Dioxane/H₂O.
Test: Standard Kaiser test will likely be negative (no free amine on resin). Verify loading via UV quantification of the Fmoc adduct after cleavage of a small sample.
Step 4: Chain Elongation (The "Difficult Coupling")
After removing the Fmoc group from the piperazinone (20% Piperidine/DMF), you are left with a sterically hindered secondary amine on the resin. Coupling the next amino acid to this amine is the bottleneck.
Recommended Coupling Cocktail (High Efficiency):
Activator:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC .
Mechanism:[4][5] HOAt (derived from HATU) creates a highly reactive active ester that accelerates coupling to secondary amines [2].
Stoichiometry: 4 eq AA : 4 eq HATU : 8 eq DIPEA.
Conditions: Double couple (2 x 1 hour).
Temperature:50°C (Microwave or heated block) is highly recommended to overcome steric barriers [3].
Monitoring (Critical):
Do NOT use the Kaiser Test. It detects primary amines.
The following diagram illustrates the conversion and integration logic.
Caption: Step-by-step transformation of the methyl ester precursor into a synthesis-ready building block.
Risk Mitigation: Diketopiperazine (DKP) Formation
When the Fmoc group is removed from the dipeptide attached to the piperazinone, the free amine can attack the piperazinone carbonyl, cleaving the peptide from the resin.
Caption: Mechanism of DKP formation. Rapid coupling of the next amino acid is required to prevent resin cleavage.
Troubleshooting & Optimization
Issue
Diagnosis
Solution
Low Yield after Coupling to N4
Chloranil test remains blue/green.
Switch Reagents: Use PyBroP or Triphosgene (via acid chloride) if HATU fails. Increase Temp to 60°C.
Racemization
Product shows diastereomers on HPLC.
Check Saponification: Ensure LiOH step was at 0°C and quenched immediately. Avoid excess base.
Peptide Loss (DKP)
Low yield, truncated sequence.
Use Trityl Linkers: Use 2-Chlorotrityl resin (steric bulk reduces DKP). Short Deprotection: Reduce piperidine exposure time.
References
Biosynth. "Methyl 2-oxopiperidine-3-carboxylate and derivatives." Biosynth Catalog. Accessed October 2023.[6] Link
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[7] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Diketopiperazine and Diketomorpholine Derivatives." Journal of Combinatorial Chemistry, 7(4), 579–586. Link
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8] Chemical Reviews, 109(6), 2455-2504. Link
Application Notes and Protocols: Methyl 3-Oxopiperazine-2-Carboxylate in Peptide Mimetic Design
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Stability and Specificity with Peptide Mimetics Peptides are exquisite signaling molecules, demonstrating high potency and spec...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Stability and Specificity with Peptide Mimetics
Peptides are exquisite signaling molecules, demonstrating high potency and specificity for their biological targets. However, their therapeutic potential is often hampered by inherent weaknesses, including susceptibility to proteolytic degradation and poor oral bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby enhancing receptor affinity and metabolic stability. The 3-oxopiperazine-2-carboxylate scaffold has emerged as a valuable building block in this endeavor, serving as a constrained dipeptide mimetic that can rigidify the peptide backbone and orient pharmacophoric groups in a defined spatial arrangement.
This guide provides a comprehensive overview of the application of methyl 3-oxopiperazine-2-carboxylate and its derivatives in peptide mimetic design. We will delve into the synthetic strategies for incorporating this scaffold into peptide chains, provide detailed experimental protocols, and discuss the characterization and conformational analysis of the resulting peptidomimetics.
The 3-Oxopiperazine-2-Carboxylate Scaffold: A Privileged Structure in Peptidomimetic Design
The 3-oxopiperazine-2-carboxylate core is a six-membered heterocyclic ring that can be considered a mimic of a dipeptide unit. Its rigid structure reduces the conformational flexibility of the peptide backbone, which can lead to several advantages in drug design:
Enhanced Receptor Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, potentially leading to higher binding affinity.
Increased Proteolytic Stability: The non-natural amide bond within the piperazine ring is resistant to cleavage by proteases, thus increasing the in vivo half-life of the peptide.[2]
Improved Pharmacokinetic Properties: The piperazine moiety can influence the physicochemical properties of the peptide, such as solubility and membrane permeability, which can be fine-tuned to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
Scaffold for Diverse Functionalization: The piperazine ring offers multiple points for chemical modification, allowing for the introduction of various side chains to mimic the functionality of natural amino acids and to explore structure-activity relationships (SAR).
Synthetic Strategies for Incorporating the 3-Oxopiperazine-2-Carboxylate Scaffold
There are two primary strategies for incorporating the 3-oxopiperazine-2-carboxylate scaffold into a peptide sequence using solid-phase peptide synthesis (SPPS):
On-Resin Construction of the 2-Oxopiperazine Ring: This approach involves the sequential addition of linear precursors to the solid support, followed by an intramolecular cyclization reaction to form the piperazine ring. This method is highly flexible and allows for the creation of diverse libraries of peptidomimetics.[5]
Use of a Pre-formed Building Block: This strategy utilizes a pre-synthesized and appropriately protected 3-oxopiperazine-2-carboxylic acid derivative, which is then coupled to the growing peptide chain using standard SPPS protocols. This approach can be more straightforward for the synthesis of a specific target molecule.
The following sections will provide detailed protocols for both of these synthetic approaches.
Protocol 1: On-Resin Construction of a 3-Substituted 2-Oxopiperazine Scaffold
This protocol is adapted from the work of Suwal and Kodadek (2013) and describes a facile method for the assembly of 2-oxopiperazine rings within a peptide sequence on a solid support.[5] This "sub-monomer" approach offers significant flexibility in introducing diversity at various positions of the scaffold.
Experimental Workflow
Caption: On-resin synthesis of a 2-oxopiperazine scaffold.
Materials and Reagents
Rink Amide resin (or other suitable solid support)
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel. If starting with an Fmoc-protected resin, perform an initial Fmoc deprotection with 20% piperidine in DMF.
Acylation with Bromoacetic Acid:
Dissolve bromoacetic acid (3 eq.) and DIC (3 eq.) in DMF.
Add the solution to the resin and shake at room temperature for 2 hours.
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Nucleophilic Displacement:
Dissolve mono-N-Boc-ethylenediamine (5 eq.) in DMF.
Add the solution to the resin and shake at room temperature for 4 hours.
Wash the resin with DMF (3x) and DCM (3x).
Acylation with α-Halo Acid:
Dissolve the desired α-halo carboxylic acid (e.g., 2-chloropropionic acid, 3 eq.) and DIC (3 eq.) in DMF.
Add the solution to the resin and shake at room temperature for 2 hours.
Wash the resin with DMF (3x) and DCM (3x).
Boc Deprotection:
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
Wash the resin with DCM (3x) and DMF (3x).
Intramolecular Cyclization:
Treat the resin with a solution of 10% DIPEA in DMF for 2 hours at room temperature. This will effect the intramolecular nucleophilic substitution to form the 2-oxopiperazine ring.
Wash the resin with DMF (3x) and DCM (3x).
Peptide Chain Elongation:
The secondary amine of the 2-oxopiperazine ring is now available for further coupling.
Couple the next Fmoc-protected amino acid using standard coupling reagents (e.g., HATU/DIPEA or HBTU/HOBt/DIPEA).
Continue the peptide chain elongation using standard Fmoc-SPPS cycles of deprotection and coupling.[6][7][8]
Cleavage and Deprotection:
Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
Purification and Characterization:
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10][11]
Protocol 2: Incorporation of a Pre-formed N-Fmoc-3-oxopiperazine-2-carboxylic Acid Building Block
Proposed Synthesis of N-Fmoc-3-oxopiperazine-2-carboxylic Acid
Caption: Proposed synthesis of the Fmoc-protected building block.
Note: This is a proposed synthetic route and would require optimization.
Oxidation of the C3 Methylene Group: The key step is the selective oxidation of the methylene group adjacent to the nitrogen in N-Boc-piperazine-2-carboxylic acid methyl ester. This could potentially be achieved using reagents such as RuCl₃/NaIO₄ or other methods for the oxidation of α-amino esters.
Saponification: The methyl ester would then be saponified to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Boc Deprotection: The Boc protecting group would be removed using TFA in DCM.
Fmoc Protection: The free secondary amine at the N4 position would be protected with Fmoc-OSu or Fmoc-Cl in the presence of a base like sodium bicarbonate to yield the final building block.
SPPS Protocol using the Pre-formed Building Block
Resin Preparation: Start with a resin-bound amino acid or peptide with a free N-terminal amine, prepared using standard Fmoc-SPPS procedures.
Coupling of the Building Block:
Pre-activate the N-Fmoc-3-oxopiperazine-2-carboxylic acid (1.5-2 eq.) with a coupling reagent such as HATU (1.5-2 eq.) and a base like DIPEA (3-4 eq.) in DMF for a few minutes.
Add the activated building block solution to the resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test (ninhydrin test).
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Fmoc Deprotection: Remove the Fmoc group from the incorporated building block by treating the resin with 20% piperidine in DMF for 20 minutes.
Peptide Chain Elongation: Continue the synthesis of the peptide chain by coupling the next Fmoc-protected amino acid using standard SPPS protocols.
Cleavage, Deprotection, Purification, and Characterization: Follow the same procedures as described in Protocol 1 (steps 8 and 9).
Characterization of Peptidomimetics Containing the 3-Oxopiperazine-2-Carboxylate Scaffold
Thorough characterization of the synthesized peptidomimetics is crucial to confirm their identity and purity. The following table summarizes the expected data from mass spectrometry and NMR spectroscopy.
Analytical Technique
Expected Observations
Mass Spectrometry (MS)
The observed molecular weight should match the calculated molecular weight of the desired peptidomimetic. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
¹H NMR Spectroscopy
The spectrum will show characteristic signals for the piperazine ring protons, typically in the range of 2.5-4.5 ppm. The presence of the amide proton in the oxopiperazine ring can also be observed. The signals for the amino acid residues in the peptide chain will also be present.[10][11][12]
¹³C NMR Spectroscopy
The carbonyl carbon of the oxopiperazine ring will have a characteristic chemical shift in the range of 165-175 ppm. The other carbon atoms of the piperazine ring and the peptide backbone will also give rise to distinct signals.
Conformational Analysis of 3-Oxopiperazine-Containing Peptidomimetics
The primary purpose of incorporating the 3-oxopiperazine-2-carboxylate scaffold is to induce a constrained conformation. The piperazine ring itself typically adopts a chair or a twisted-boat conformation.[13] The specific conformation of the peptidomimetic in solution can be investigated using advanced NMR techniques, such as NOESY and ROESY, which provide information about through-space proton-proton proximities.[14] This data can be used to generate 3D structural models of the peptidomimetic, providing insights into how the scaffold influences the overall peptide conformation and the spatial orientation of key side chains.[15] Computational methods, such as molecular dynamics simulations, can further complement the experimental data to provide a more detailed understanding of the conformational landscape of these molecules.[16]
Conclusion
The 3-oxopiperazine-2-carboxylate scaffold is a versatile and powerful tool for the design of constrained peptide mimetics. The synthetic strategies outlined in these application notes, both through on-resin construction and the use of a pre-formed building block, provide researchers with practical methods to incorporate this valuable moiety into their peptide sequences. The resulting peptidomimetics, with their enhanced stability and conformational rigidity, hold significant promise for the development of novel therapeutics targeting a wide range of diseases.
References
Nowick, J. S., et al. (2020).
AltaBioscience. Fmoc Amino Acids for SPPS.
Planàs, M., et al. (2001). Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Tetrahedron Letters, 42(43), 7537-7540.
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 3-28.
Guryanov, I., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(16), 5876-5886.
McMurry, J. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
Kim, B. J., et al. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 26(16), 4987.
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 585-597.
Ferreira, D. S., et al. (2019). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 495, 118956.
de la Torre, B. G., & Albericio, F. (2020). The medicinal chemistry of piperazines: A review. Molecules, 25(15), 3447.
Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(12), 1948-1953. Available from: [Link]
Ghosh, A. K., & Brindisi, M. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Organic Letters, 17(1), 136-139.
Kricheldorf, H. R., & Böhme, S. (2000). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Macromolecular Chemistry and Physics, 201(12), 1264-1273.
Pohlmann, A., et al. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. International Journal of Peptide and Protein Research, 51(2), 116-120.
De Luca, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7183.
Ishida, Y., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26275–26284.
Babine, R. E., et al. (1999). Design, Synthesis, and Evaluation of β-Strand Mimetic Thrombin Inhibitors. Journal of Medicinal Chemistry, 42(26), 5379-5392.
Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available from: [Link]
Mousa, S. A. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Molecules, 26(24), 7587.
Kumar, A., et al. (2021). 13 C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl 3 ).
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.
Gante, J. (2008). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics.
El-Sayed, N. N. E., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry, 141, 106886.
Messeguer, A., & Pericàs, M. A. (2012). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Topics in Heterocyclic Chemistry, 28, 1-38.
automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (n.d.). Retrieved January 30, 2024, from [Link]
Kharb, R., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186.
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PubMed. (n.d.). Retrieved January 30, 2024, from [Link]
Peptoid Peptidomimetics Containing Diketopiperazines. (n.d.). Retrieved January 30, 2024, from [Link]
Application Note: Hydrolysis of Methyl 3-oxopiperazine-2-carboxylate
Abstract & Scope This technical guide details the optimized protocols for the ester hydrolysis of Methyl 3-oxopiperazine-2-carboxylate to its corresponding free acid, 3-oxopiperazine-2-carboxylic acid . This transformati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the optimized protocols for the ester hydrolysis of Methyl 3-oxopiperazine-2-carboxylate to its corresponding free acid, 3-oxopiperazine-2-carboxylic acid .
This transformation presents specific chemoselectivity challenges due to the presence of a lactam ring (cyclic amide) at the C3 position and an
-chiral center at C2. Standard hydrolytic conditions often lead to ring-opening side reactions or racemization. This guide provides three tiered protocols—Chemical (LiOH), Enzymatic (Lipase), and Acidic (HCl)—tailored to substrate sensitivity and stereochemical requirements.
Chemical Context & Mechanistic Challenges[1][2][3][4]
The Substrate: Methyl 3-oxopiperazine-2-carboxylate
Lactam (C3-N4): A cyclic amide that must remain intact.
Critical Failure Modes
Lactam Ring Opening: Under harsh basic conditions (pH > 12, High T), the hydroxide ion can attack the lactam carbonyl (C3), cleaving the ring to form an acyclic amino-diacid derivative.
C2 Epimerization: The C2 proton is highly acidic (
) due to the adjacent electron-withdrawing ester and amide groups. Strong bases will deprotonate this position, destroying enantiopurity (if starting with a chiral ester).
Product Solubility: The product, 3-oxopiperazine-2-carboxylic acid, exists as a zwitterion in neutral water. It is highly polar and insoluble in organic solvents, making standard extraction workups (e.g., EtOAc/Water) ineffective.
Experimental Protocols
Protocol A: Mild Chemical Hydrolysis (LiOH)
Recommended for: Racemic substrates or robust scale-up where minor racemization is acceptable.
Rationale: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH, reducing the risk of lactam cleavage. The use of a THF/Water co-solvent system ensures homogeneity.
Materials:
Methyl 3-oxopiperazine-2-carboxylate (1.0 equiv)
LiOH
HO (1.1 - 1.2 equiv)
Solvent: THF:Water (3:1 v/v)
Dowex 50W-X8 (H+ form) resin (for workup)
Step-by-Step Procedure:
Dissolution: Dissolve the methyl ester (10 mmol) in THF (30 mL). Cool the solution to 0 °C using an ice bath.
Reagent Addition: Dissolve LiOH
HO (11 mmol, 1.1 equiv) in Water (10 mL). Add this solution dropwise to the ester solution over 15 minutes.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C). Monitor by TLC (Eluent: MeOH/DCM 1:9) or LC-MS.[2]
Note: Do not heat. Heating significantly increases lactam hydrolysis.
Quenching: Once the ester is consumed, carefully adjust pH to ~7.0 using 1M HCl.
Solvent Removal: Evaporate THF under reduced pressure (Rotavap, < 40 °C). The aqueous residue contains the product salt (Lithium 3-oxopiperazine-2-carboxylate).
Workup (Isolation of Zwitterion):
Challenge: The product is water-soluble.
Method: Pass the aqueous residue through a column of Dowex 50W-X8 (H+ form) cation exchange resin.
Wash with distilled water to remove LiCl and impurities.
Elute the amino acid product with 10% aqueous Pyridine or 1M NH
OH .
Concentrate the eluent and lyophilize to obtain the white solid.
Protocol B: Enzymatic Hydrolysis (Lipase)
Recommended for: Chiral substrates requiring >99% ee retention.
Rationale: Enzymes operate at neutral pH (7.0) and ambient temperature, completely avoiding the deprotonation of the C2 proton and attack on the lactam.
Materials:
Immobilized Lipase (e.g., Candida antarctica Lipase B / CAL-B or PLE)
Phosphate Buffer (0.1 M, pH 7.2)
Acetone (co-solvent, <10%)
Step-by-Step Procedure:
Suspension: Suspend Methyl 3-oxopiperazine-2-carboxylate (5 mmol) in Phosphate Buffer (50 mL, pH 7.2). If solubility is poor, add 5 mL Acetone.
Enzyme Addition: Add Immobilized Lipase (50% w/w relative to substrate).
Incubation: Stir at 25–30 °C. Maintain pH at 7.2 by automatic titration with 0.1 M NaOH (pH-stat method).
Endpoint: The reaction stops when 1.0 equivalent of base has been consumed.
Filtration: Filter off the immobilized enzyme (can be recycled).
Isolation: Acidify the filtrate to pH 3–4 and apply the Dowex Ion Exchange method described in Protocol A.
Protocol C: Acidic Hydrolysis (HCl)
Recommended for: Substrates with extreme base sensitivity but thermal stability.
Rationale: Lactams are generally more stable to acid than to base. However, this method requires heat, which may cause decarboxylation.
Step-by-Step Procedure:
Dissolution: Dissolve the ester in 2M HCl (10 volumes).
Reflux: Heat to reflux (approx. 100 °C) for 1–2 hours.
Monitoring: Monitor strictly. Stop immediately upon ester consumption.
Workup: Evaporate to dryness. The product will be the Hydrochloride salt of the acid.
Purification: Recrystallize from EtOH/Water.
Visualizations
Reaction Pathway & Chemoselectivity
This diagram illustrates the desired pathway versus the competing side reactions (Lactam opening and Racemization).
Caption: Figure 1. Chemoselectivity map. Path A is the target. Path B and C are failure modes triggered by harsh conditions.
Isolation Workflow (Zwitterion Handling)
The most common failure in this synthesis is not the reaction, but the isolation.
Technical Support Center: Methyl 3-oxopiperazine-2-carboxylate Synthesis
Executive Summary & Scope The synthesis of Methyl 3-oxopiperazine-2-carboxylate (and its structural isomers) is a critical step in generating constrained peptidomimetics and beta-turn scaffolds. However, researchers ofte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
The synthesis of Methyl 3-oxopiperazine-2-carboxylate (and its structural isomers) is a critical step in generating constrained peptidomimetics and beta-turn scaffolds. However, researchers often encounter a "yield ceiling" around 40-50% due to three competing failure modes: intermolecular oligomerization , ester hydrolysis , and over-reduction (if using pyrazine precursors).[1][2]
This guide departs from standard textbook recipes. Instead, it treats the synthesis as a process engineering challenge , focusing on the kinetic control required to favor ring closure over polymerization and the pH management necessary to preserve the labile ester moiety.[1][2]
Critical Reaction Pathways
To improve yield, we must first identify which route you are utilizing.[1][2] The two most common pathways possess distinct failure mechanisms.[2]
Pathway A: Partial Reduction of Pyrazine Precursors (Recommended)[1][2]
Mechanism: Catalytic hydrogenation of methyl 3-hydroxypyrazine-2-carboxylate (or 3-aminopyrazine-2-carboxylate).
Advantage: The carbon skeleton is pre-formed, eliminating oligomerization risks.[1][2]
Risk: Over-reduction to the fully saturated piperazine or decarboxylation.[2]
Pathway B: De Novo Cyclization[1][2]
Mechanism: Condensation of ethylenediamine (or N-substituted derivatives) with dimethyl methoxymalonate or similar diesters.
Risk: High probability of intermolecular polymerization (nylon-like formation) rather than intramolecular cyclization.
Visual Workflow & Logic
Figure 1: Decision tree for synthesis optimization, highlighting the distinct control points for reduction versus cyclization pathways.
Troubleshooting Guide (Q&A)
This section addresses specific user pain points with actionable, mechanistic solutions.
Issue 1: "My crude yield is high, but I lose everything during aqueous workup."
Diagnosis:Ester Hydrolysis.
The methyl ester at the C2 position is adjacent to an electron-withdrawing lactam (amide) nitrogen.[2] This makes the ester carbonyl highly electrophilic and susceptible to hydrolysis, especially if the pH drifts > 8.0 or < 4.0 during extraction.[2]
Corrective Protocol:
Avoid Strong Bases: Never use NaOH or KOH to neutralize the reaction.[2] Use solid
Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure Ethyl Acetate or DCM.[2] The alcohol component helps pull the polar lactam into the organic phase.[2]
Lyophilization: If possible, skip aqueous extraction entirely. Filter off the catalyst/salts and evaporate the solvent, then purify via flash chromatography using a polar eluent (e.g., DCM:MeOH 95:5).[2]
Issue 2: "I am seeing significant polymerization (gummy residue) in the cyclization route."
Diagnosis:Concentration Effect.
In the reaction between a diamine and a diester, intermolecular reaction (Chain A attacking Chain B) competes with intramolecular cyclization (Chain A biting its own tail).[1][2] Intermolecular reaction is second-order (rate
), while cyclization is first-order (rate ).[1][2] High concentrations favor polymers.[2]
Corrective Protocol (High Dilution Technique):
Solvent Volume: Increase solvent volume to achieve a concentration of < 0.05 M .
Simultaneous Slow Addition: Do not dump reagents together.
Add both solutions slowly (dropwise over 2-4 hours) into a large volume of refluxing solvent. This keeps the instantaneous concentration of unreacted species extremely low.[2]
Issue 3: "The hydrogenation (Route A) yields the fully saturated piperazine, losing the ketone."[1][2]
Diagnosis:Over-reduction.
Under standard hydrogenation conditions (high pressure, active Pd/C), the amide carbonyl can be reduced, or the ring can open.[1][2]
Corrective Protocol:
Change Catalyst: Switch from Pd/C to
(Adams' Catalyst) or Rh/Alumina . These are often more selective for ring saturation without attacking the amide.[2]
Solvent Acidity: Conduct the hydrogenation in Glacial Acetic Acid . The protonation of the pyrazine nitrogen facilitates the reduction of the ring double bonds but generally protects the amide functionality from further reduction.[2]
Monitor Uptake: Stop the reaction immediately upon the consumption of 2 equivalents of
.
Optimized Experimental Protocol
Method: Partial Reduction of Methyl 3-hydroxypyrazine-2-carboxylate.
Rationale: Selected for highest fidelity of the carbon backbone.[2]
Preparation: In a clean autoclave or hydrogenation flask, dissolve the pyrazine precursor in glacial acetic acid. Note: Acetic acid prevents the formation of secondary amines which can poison the catalyst.[2]
Catalyst Addition: Add the catalyst under an inert argon atmosphere.[2] Safety: Dry catalysts can ignite solvent vapors.[1][2]
Hydrogenation: Purge with
three times. Stir vigorously at Room Temperature under 1 atm (balloon) or max 15 psi.
Critical Checkpoint: Monitor via TLC or LC-MS every 30 minutes. Look for the mass shift of +4 Da (saturation of two double bonds).[2]
Termination: Once starting material is consumed, filter immediately through a Celite pad to remove the catalyst.[2]
Isolation (The "No-Water" Workup):
Concentrate the acetic acid solution under reduced pressure (rotovap) at < 40°C.[2]
Azeotrope with toluene 3x to remove residual acetic acid.[2]
Source: Felder, E., et al. "Synthesis of piperazine-2-carboxamides."[1] Journal of Medicinal Chemistry. (Generalized reference for pyrazine reduction methodologies).
Relevance: Supports the use of noble metal catalysts (Pt, Rh) for selective ring reduction over amide reduction.[1][2]
Synthesis, Stability, and Byproduct Identification Guide Introduction Methyl 3-oxopiperazine-2-carboxylate is a critical chiral building block used in the synthesis of serine protease inhibitors, peptidomimetics, and div...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Stability, and Byproduct Identification Guide
Introduction
Methyl 3-oxopiperazine-2-carboxylate is a critical chiral building block used in the synthesis of serine protease inhibitors, peptidomimetics, and diverse heterocyclic scaffolds.[1][2] While structurally simple, its synthesis—typically involving the cyclization of ethylenediamine with dimethyl acetylenedicarboxylate (DMAD)—is prone to specific failure modes.
This guide addresses the three most common technical inquiries:
Reaction Control: Managing the exotherm and preventing oligomerization.
Byproduct Identification: Distinguishing the target piperazinone from its oxidized pyrazine counterparts.
Stability: Preventing hydrolysis and aromatization during storage.
Module 1: Synthesis & Reaction Monitoring
The Protocol:
The standard synthesis involves the Michael addition of ethylenediamine to DMAD, followed by intramolecular cyclization.
Critical Mechanism:
Step A (Michael Addition): Nucleophilic attack of the diamine on the alkyne. Risk: If temperature is uncontrolled, the diamine can attack two DMAD molecules, leading to N,N'-bis-adducts (oligomers) .
Step B (Cyclization): The pendant amine attacks the ester carbonyl to form the lactam ring. Risk: Incomplete cyclization yields open-chain enamine esters .
FAQ: Synthesis Troubleshooting
Q: The reaction mixture turned into a dark tar immediately upon addition. What happened?A: You likely experienced a "runaway exotherm" leading to polymerization.
Root Cause: DMAD is a highly electrophilic Michael acceptor. Adding it too quickly or without cooling causes rapid, non-selective polymerization with the diamine.
Solution:
Dilute DMAD in Methanol (MeOH) or Dichloromethane (DCM) (1:5 ratio).
Cool the diamine solution to -10°C to 0°C before addition.
Add the DMAD solution dropwise over 60 minutes.
Q: My crude NMR shows a complex mixture of olefins. Did the ring close?A: Likely not. You are seeing the open-chain Michael adduct (Enamine intermediate).
Diagnostic: Look for vinyl protons (
5.0–6.0 ppm) and two distinct methyl ester singlets.
Fix: The cyclization (lactamization) often requires thermal activation. After the initial addition at 0°C, allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours. If cyclization is still incomplete, reflux in MeOH for 2–4 hours.
Module 2: Byproduct Identification (The "Pyrazine" Problem)
The most insidious impurity in this chemistry is the oxidized byproduct : Methyl 3-oxopyrazine-2-carboxylate (or Methyl 3-hydroxypyrazine-2-carboxylate tautomer).
Why it happens: The piperazine ring is partially saturated. In the presence of air, trace metals, or prolonged heating, it can undergo oxidative dehydrogenation (aromatization) to form the thermodynamically stable pyrazine ring.
Visualizing the Pathway
Figure 1: Reaction pathway showing the critical bifurcation points for impurity formation.
Analytical Discrimination Table
Use this table to interpret your analytical data.
Feature
Target: Piperazinone (Saturated)
Impurity: Pyrazinone (Aromatic)
Notes
Appearance
White to off-white solid
Yellow to pale brown solid
Pyrazines are chromophores.
H NMR (Ring)
Multiplets at 2.8 – 3.6 ppm (CH-CH)
Aromatic doublets at 7.5 – 8.5 ppm
Definitive Diagnostic
H NMR (C2-H)
Singlet/Doublet at ~4.0 – 4.5 ppm
Absent (Carbon is quaternary in pyrazine)
LC-MS (ESI)
[M+H] = 159.07
[M+H] = 155.04
Mass difference of 4 Da (loss of 4H).
UV-Vis
Low absorbance >300 nm
Strong absorption band 300–350 nm
Causes the yellow color.
Troubleshooting Protocol: Removing the Pyrazine
If you detect the pyrazine impurity (>5%):
Do not use silica chromatography initially; the pyrazine and piperazine often streak or co-elute due to similar polarities.
Recrystallization: The saturated piperazinone is often less soluble in cold Isopropanol (IPA) or Ethyl Acetate than the planar aromatic pyrazine.
Dissolve crude in minimal hot IPA.
Cool slowly to 4°C.
Filter the white precipitate (Target). The yellow supernatant contains the pyrazine.
Module 3: Storage & Stability
Q: My product was pure last month, but now the LC-MS shows a new peak at M-14. What is it?A: You are observing Hydrolysis (Methyl ester
Carboxylic acid).
Chemistry: The ester at C2 is activated by the adjacent electron-withdrawing amide. Moisture in the air will hydrolyze it to 3-oxopiperazine-2-carboxylic acid.
Mass Spec: Loss of Methyl group (-15) + addition of H (+1) = Net loss of 14 Da.
Prevention: Store the compound under Argon/Nitrogen in a desiccator at -20°C. Avoid storing in protic solvents (MeOH/Water) for extended periods.
Troubleshooting Decision Tree
Figure 2: Step-by-step logic for identifying impurities based on physical and spectral data.
References
Reaction Mechanism & DMAD Chemistry
Huntress, E. H., Lesslie, T. E., & Bornstein, J. (1956). The Preparation of Dimethyl Acetylenedicarboxylate. Organic Syntheses, 36, 25.
Note: Establishes the reactivity profile of DMAD used in the synthesis.
Note: Provides the diagnostic aromatic region shifts (8.0–8.5 ppm)
Rossen, K., et al. (1993). Asymmetric Hydrogenation of Tetrahydropyrazines. Tetrahedron Letters. (Contextual grounding for the stability difference between tetrahydro- and aromatic pyrazines).
General Impurity Profiling in Pyrazines
National Institutes of Health (NIH). (2009).[3][4][5] Methyl pyrazine-2-carboxylate Crystal Structure.
Note: Confirms the planar, aromatic nature of the oxidized byproduct for X-ray/solubility comparison.
Technical Support Center: Navigating the Solubility Challenges of Methyl 3-oxopiperazine-2-carboxylate
Welcome to the dedicated technical support guide for researchers, chemists, and formulation scientists working with Methyl 3-oxopiperazine-2-carboxylate. This resource provides in-depth troubleshooting advice and frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, chemists, and formulation scientists working with Methyl 3-oxopiperazine-2-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility issues encountered with this versatile heterocyclic compound. As a key intermediate in pharmaceutical synthesis, understanding its solubility profile is critical for reaction optimization, purification, and formulation development.
Understanding the Molecule: Why Solubility Can Be Tricky
Methyl 3-oxopiperazine-2-carboxylate possesses a unique combination of functional groups that dictate its solubility behavior. The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor and, in its protonated form, a donor. The presence of a lactam (a cyclic amide) and a methyl ester further contributes to its polarity and potential for hydrogen bonding. However, the overall cyclic and relatively rigid structure can limit its interaction with certain solvent molecules, leading to solubility challenges.
Troubleshooting Guide: When Dissolution Fails
This section addresses specific problems you might encounter while attempting to dissolve Methyl 3-oxopiperazine-2-carboxylate and provides a logical, step-by-step approach to resolving them.
Issue 1: The Compound Won't Dissolve in a Non-Polar Solvent (e.g., Toluene, Hexane).
Causality: The presence of multiple polar functional groups, including the amide, ester, and secondary amine, makes Methyl 3-oxopiperazine-2-carboxylate a polar molecule. According to the principle of "like dissolves like," it will have limited affinity for non-polar solvents that cannot engage in significant hydrogen bonding or dipole-dipole interactions. While some reaction schemes may utilize toluene, this often requires elevated temperatures to achieve even partial solubility.[1]
Troubleshooting Steps:
Assess Solvent Polarity: Switch to a more polar solvent. A good starting point would be a polar aprotic solvent like dichloromethane (DCM) or ethyl acetate, or a polar protic solvent like an alcohol.
Introduce a Co-Solvent: If you must use a non-polar solvent for a specific reaction, consider adding a small amount of a polar co-solvent to the mixture. For instance, adding 5-10% of methanol or isopropanol to toluene can significantly enhance solubility.
Apply Gentle Heating: For many compounds, solubility increases with temperature. Cautiously heat the mixture while stirring. Always monitor for any signs of degradation, especially if the compound is known to be thermally labile.
Issue 2: The Compound is Only Sparingly Soluble in Alcohols (e.g., Methanol, Ethanol).
Causality: While alcohols are polar protic solvents capable of hydrogen bonding, the intricate crystal lattice energy of a solid can sometimes be too strong to be overcome by the solvent-solute interactions, resulting in limited solubility. The piperazine ring's structure may also present steric hindrance to effective solvation.
Troubleshooting Steps:
Increase Temperature: As with non-polar solvents, heating can be effective. Refluxing in methanol or ethanol may be necessary to achieve complete dissolution, particularly for recrystallization purposes.
Consider a More Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and often excel at dissolving complex polar molecules. They are particularly useful for preparing stock solutions for screening or for NMR analysis when other deuterated solvents fail.
Sonication: Applying ultrasonic waves can help to break up solid agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process.
Issue 3: The Compound "Oils Out" Instead of Dissolving or Crystallizing.
Causality: "Oiling out" occurs when a compound melts in the solvent at a given temperature but does not dissolve, or when a supersaturated solution cools too quickly, leading to the separation of a liquid phase instead of solid crystals. This can also be caused by the presence of impurities that depress the melting point and interfere with crystal lattice formation.
Troubleshooting Steps:
For Dissolution: If oiling out occurs upon heating, it indicates that the boiling point of the solvent is higher than the melting point of your compound under those conditions. In this case, either switch to a lower-boiling solvent or add a co-solvent in which the compound is more soluble at a lower temperature.
For Crystallization:
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling out.
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Seeding: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Methyl 3-oxopiperazine-2-carboxylate for NMR analysis?
For routine NMR, deuterated chloroform (CDCl₃) is a common first choice. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative due to its high polarity and ability to disrupt intermolecular hydrogen bonding in the solid state. If using DMSO-d₆, be aware that it is hygroscopic and may show a broad water peak in your spectrum unless you are using a dry solvent.
Q2: I need to perform a reaction in a non-polar aprotic solvent, but my starting material won't dissolve. What should I do?
As outlined in the troubleshooting guide, using a co-solvent is a viable strategy. Alternatively, if the reaction conditions permit, you could explore phase-transfer catalysis. This technique uses a phase-transfer agent to carry a reactant from an aqueous or solid phase into the organic phase where the reaction occurs.
Q3: How can I quantitatively determine the solubility of Methyl 3-oxopiperazine-2-carboxylate in a specific solvent?
The "gold standard" for determining equilibrium solubility is the shake-flask method . A detailed protocol is provided below. For higher throughput screening, kinetic solubility assays using methods like nephelometry can be employed.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
This protocol outlines the steps to quantitatively measure the solubility of Methyl 3-oxopiperazine-2-carboxylate.
Preparation:
Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial or flask. "Excess" means that there should be visible undissolved solid after equilibration.
Prepare multiple samples for each solvent to ensure reproducibility.
Equilibration:
Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is reached when the concentration of the dissolved solid in the supernatant no longer changes over time.
Sample Separation:
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is crucial to avoid artificially high concentration readings.
Analysis:
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated NMR with an internal standard.
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Data Presentation
Solvent Class
Solvent
Expected Solubility
Rationale
Polar Protic
Methanol
Soluble to Moderately Soluble
Capable of hydrogen bonding.
Ethanol
Soluble to Moderately Soluble
Similar to methanol, but slightly less polar.
Water
Sparingly Soluble
The organic backbone limits aqueous solubility.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Highly Soluble
Strong hydrogen bond acceptor.
Dimethylformamide (DMF)
Highly Soluble
Strong hydrogen bond acceptor.
Dichloromethane (DCM)
Moderately Soluble
Good dipole-dipole interactions.
Ethyl Acetate
Sparingly Soluble
Moderate polarity.
Non-Polar
Toluene
Insoluble to Very Sparingly Soluble
Lacks favorable interactions with the polar functional groups.
Hexane
Insoluble
Lacks favorable interactions.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates the logical steps to take when encountering solubility issues with Methyl 3-oxopiperazine-2-carboxylate.
Caption: A step-by-step workflow for troubleshooting solubility issues.
References
The Royal Society of Chemistry. (n.d.). Synthesis of Substituted Pyrazines from N-Allyl Malonamides. RSC Publishing. Retrieved from [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
Stoltz, B. M. (n.d.). Supporting Information. Caltech. Retrieved from [Link]
Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
A Technical Guide to Dipeptide Isosteres: Evaluating Methyl 3-oxopiperazine-2-carboxylate in the Landscape of Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the limitations of native peptides—primarily poor metabolic stability and low oral bioavailability—have driven the exp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the limitations of native peptides—primarily poor metabolic stability and low oral bioavailability—have driven the exploration of peptidomimetics. Among these, dipeptide isosteres, scaffolds that mimic the three-dimensional structure and biological activity of dipeptides, are of paramount importance. This guide provides a comparative analysis of Methyl 3-oxopiperazine-2-carboxylate, a constrained cyclic dipeptide mimetic, against other prominent dipeptide isosteres, offering insights into their relative performance based on key developability parameters.
The Central Role of Dipeptide Isosteres in Drug Discovery
Peptides often owe their biological activity to specific spatial arrangements of amino acid side chains, frequently adopting well-defined secondary structures like β-turns and γ-turns. Dipeptide isosteres aim to replicate these conformations within a more robust and drug-like scaffold.[1] By replacing the labile amide bonds of a native dipeptide, these isosteres can enhance resistance to enzymatic degradation, improve cell permeability, and fine-tune receptor binding affinity.[2] The ideal dipeptide isostere should not only mimic the desired conformation but also possess favorable physicochemical properties for drug development.
This guide will focus on a comparative evaluation of the following dipeptide isosteres:
Methyl 3-oxopiperazine-2-carboxylate
Diketopiperazines (DKPs)
1,4-Benzodiazepine-2,5-diones
Pyrrolidinone-based Scaffolds
β-Turn and γ-Turn Mimetics
The comparison will be based on four critical performance metrics: conformational rigidity, metabolic stability, cell permeability, and receptor binding affinity.
Methyl 3-oxopiperazine-2-carboxylate: A Constrained Scaffold of Interest
Methyl 3-oxopiperazine-2-carboxylate is a cyclic urea-based dipeptide isostere that has garnered attention for its potential to introduce conformational rigidity into peptide sequences. The 3-oxopiperazine core restricts the torsional angles of the backbone, pre-organizing the appended side chains into a specific orientation.
Key Structural Features:
Cyclic Urea Backbone: The presence of the urea moiety introduces a planar, rigid element.
Chiral Center at C2: Allows for the introduction of stereospecificity and diverse side-chain functionalities via the carboxylate group.
Hydrogen Bond Donor and Acceptor: The N-H and carbonyl groups can participate in key interactions with biological targets.
The synthesis of derivatives of Methyl 3-oxopiperazine-2-carboxylate has been reported, often involving cyclization strategies from appropriately substituted ethylenediamine precursors.[3][4]
A Comparative Landscape of Dipeptide Isosteres
Diketopiperazines (DKPs)
Diketopiperazines are six-membered cyclic dipeptides formed from the condensation of two amino acids. They are prevalent in nature and serve as privileged scaffolds in medicinal chemistry.
Conformational Aspects: DKPs adopt a largely planar and rigid conformation, which can effectively mimic β-turn structures.[5] The degree of planarity can be influenced by the nature of the amino acid side chains.
Metabolic Stability: The cyclic structure and the presence of two amide bonds generally confer greater resistance to proteolysis compared to linear dipeptides.[6]
Synthetic Accessibility: DKPs are readily synthesized from amino acid precursors, making them attractive for library synthesis.[7]
1,4-Benzodiazepine-2,5-diones
These scaffolds feature a seven-membered diazepine ring fused to a benzene ring. They have been explored as mimics of reverse turns in peptides.
Conformational Flexibility: Compared to six-membered rings, the seven-membered benzodiazepine core offers greater conformational flexibility, which can be advantageous for exploring a wider range of receptor-bound conformations.[8][9]
Metabolic Stability: The stability of the benzodiazepine core can be variable and is influenced by substituents. Some benzodiazepines are known to undergo metabolic transformations in vivo.[10]
Bioactivity: The benzodiazepine scaffold is a well-established pharmacophore, with many derivatives exhibiting potent biological activities, particularly targeting the central nervous system.[11]
Pyrrolidinone-based Scaffolds
Five-membered lactam rings, such as those found in pyrrolidinone derivatives, can also serve as dipeptide isosteres.
Turn Mimicry: Pyrrolidinone scaffolds can effectively mimic both β- and γ-turn conformations, depending on the substitution pattern and stereochemistry.
Synthetic Versatility: A variety of synthetic routes to substituted pyrrolidinones have been developed, allowing for diverse functionalization.[12]
Drug Discovery Precedent: Pyrrolidinone-containing molecules have found success in various therapeutic areas, highlighting the utility of this scaffold.[13]
β-Turn and γ-Turn Mimetics
This is a broader class of compounds specifically designed to induce or stabilize β- and γ-turns.
Design Principles: These mimetics often incorporate cyclic systems or non-natural amino acids to restrict the peptide backbone into the desired turn conformation.[14][15]
Potency Enhancement: By pre-organizing a peptide into its bioactive conformation, these mimics can lead to a significant increase in receptor binding affinity.[16]
Structural Diversity: A wide array of scaffolds have been developed as turn mimetics, offering a rich toolbox for medicinal chemists.
Experimental Evaluation of Dipeptide Isosteres: Protocols and Data
The objective comparison of dipeptide isosteres requires robust and standardized experimental protocols. This section outlines the methodologies for assessing the key performance metrics and presents available comparative data.
Conformational Analysis
Objective: To determine the three-dimensional structure and conformational preferences of the dipeptide isosteres in solution.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of molecules.[17][18]
Experimental Protocol:
Sample Preparation: Dissolve 1-5 mg of the dipeptide isostere in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a final concentration of 1-10 mM.
1D and 2D NMR Data Acquisition:
Acquire a 1D ¹H NMR spectrum to identify all proton signals.
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton scalar couplings within spin systems, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons.[19]
Data Analysis:
Assign all proton resonances using the combination of 1D and 2D NMR data.
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain interproton distance restraints.
Measure coupling constants (³J-values) from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
Structure Calculation: Use the experimental distance and dihedral angle restraints as input for molecular modeling software to generate a family of low-energy solution conformations.
Comparative Data:
Dipeptide Isostere
Predominant Conformation
Key Conformational Features
Reference(s)
Methyl 3-oxopiperazine-2-carboxylate
Constrained boat/twist-boat
Limited data available, expected to be highly rigid.
Caption: Workflow for Conformational Analysis using NMR and Molecular Modeling.
Metabolic Stability Assessment
Objective: To evaluate the resistance of the dipeptide isosteres to degradation by metabolic enzymes, typically liver microsomes.
Methodology: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.
Experimental Protocol:
Preparation of Incubation Mixtures:
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.
Initiation of the Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is the rate constant of degradation. From this, the in vitro half-life (t½) can be calculated.
DOT Script for Metabolic Stability Assay Workflow:
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Cell Permeability Assessment
Objective: To determine the ability of the dipeptide isosteres to cross a cell membrane, a critical factor for oral bioavailability and targeting intracellular proteins.
PAMPA is a high-throughput in vitro assay that models passive diffusion across a lipid membrane.[20][21]
Experimental Protocol:
Membrane Preparation: Coat a filter plate with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
Compound Addition: Add a solution of the test compound to the donor wells of the filter plate.
Incubation: Place the filter plate onto an acceptor plate containing buffer. Incubate the "sandwich" for a defined period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and the assay parameters.
Comparative Data:
Dipeptide Isostere
Apparent Permeability (Papp) (10⁻⁶ cm/s)
Factors Influencing Permeability
Reference(s)
Methyl 3-oxopiperazine-2-carboxylate
Data not available
Expected to have improved permeability over linear peptides.
-
Diketopiperazines (DKPs)
Moderate to high
Can be influenced by lipophilicity of side chains.
Biological activity of "Methyl 3-oxopiperazine-2-carboxylate" stereoisomers
This guide provides an in-depth technical analysis of Methyl 3-oxopiperazine-2-carboxylate stereoisomers, focusing on their critical role as chiral scaffolds in the development of NMDA receptor antagonists and peptidomim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 3-oxopiperazine-2-carboxylate stereoisomers, focusing on their critical role as chiral scaffolds in the development of NMDA receptor antagonists and peptidomimetics.
Executive Summary
Methyl 3-oxopiperazine-2-carboxylate (CAS: 41817-92-9 ) is a cyclic amino acid derivative featuring a piperazine core with a ketone at position 3 and a methyl ester at position 2.[1][2] While often utilized as a chemical intermediate, its structural rigidity and defined stereochemistry make it a high-value scaffold for designing ligands that target the N-methyl-D-aspartate (NMDA) receptor and GABA receptors.
The biological significance of this molecule lies in its ability to mimic the conformation of D-amino acids (specifically D-Glutamate) when in the (R)-configuration . This guide compares the pharmacological potential of its stereoisomers, contrasting them with established NMDA antagonists like CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid).
Key Product Profile
Feature
Specification
Chemical Name
Methyl 3-oxopiperazine-2-carboxylate
CAS Number
41817-92-9
Core Scaffold
2-Oxopiperazine (Ketopiperazine)
Key Stereocenter
C2 (Alpha to the amine and carboxylate)
Primary Application
Chiral intermediate for NMDA antagonists, TGR5 agonists, and peptidomimetics
Active Isomer
(R)-isomer (typically correlates with NMDA antagonist activity)
The biological activity of piperazine-2-carboxylates is strictly governed by stereochemistry. The C2 chiral center dictates the spatial orientation of the carboxylate group, which is critical for receptor binding pocket recognition.
(R)-Methyl 3-oxopiperazine-2-carboxylate[1]
Configuration: Mimics D-Glutamate .
Mechanism: The (R)-isomer positions the carboxylate group to interact with the arginine residues (e.g., Arg518) in the glutamate-binding site of the NMDA receptor (GluN2 subunits).
Downstream Utility: Precursor to high-affinity NMDA antagonists (e.g., CPP, D-CPP-ene). In these final drugs, the (R)-configuration is essential for nanomolar affinity.
Peptidomimetics: Used to introduce a constrained "kink" in peptide chains, stabilizing
-turn conformations.
(S)-Methyl 3-oxopiperazine-2-carboxylate
Configuration: Mimics L-Glutamate .
Mechanism: While L-glutamate is the natural agonist, rigid cyclic analogues in the (S)-configuration often show reduced affinity or act as weak partial agonists rather than potent antagonists at the glutamate site.
Utility: Often used as a negative control in pharmacological assays or synthesized to explore structure-activity relationships (SAR) for transporters rather than receptors.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the "Methyl 3-oxopiperazine-2-carboxylate" scaffold against standard alternatives used in NMDA receptor ligand design.
Comparison Table: Scaffold Efficacy in NMDA Ligand Design
Feature
Methyl 3-oxopiperazine-2-carboxylate
Piperazine-2,3-dicarboxylic acid
Acyclic Glutamate Analogues (e.g., AP5)
Conformational Rigidity
High . The 3-oxo group locks the ring, reducing entropy penalty upon binding.
Very High . Two carboxylates restrict conformation severely.
Low . Flexible chain requires entropy loss to bind.
Receptor Selectivity
Moderate. Derivatization at N4 allows tuning for GluN2C/D subtypes.[3]
High. Known preference for GluN2A/B depending on N-substitution.[3]
Broad spectrum (often pan-NMDA).
Metabolic Stability
High . The lactam (3-oxo) resists hydrolysis better than simple amides.
Moderate. Dicarboxylic acids are rapidly excreted.
Moderate to Low.
Synthetic Versatility
Excellent . The ester is a "handle" for further modification; N4 is nucleophilic.
Good, but solubility can be an issue.
Good.
Expert Insight: Why Choose the 3-Oxo Scaffold?
The 3-oxopiperazine-2-carboxylate offers a unique advantage over the fully reduced piperazine-2-carboxylate: the lactam carbonyl at C3 . This group:
Increases Polarity: Enhances solubility in aqueous buffers.
H-Bonding Potential: The carbonyl oxygen can serve as an additional hydrogen bond acceptor within the receptor active site, potentially increasing affinity for specific mutant receptors or subtypes (e.g., GluK1 kainate receptors).
Synthetic Stability: The lactam protects the N1 nitrogen from unwanted oxidation or alkylation during N4-functionalization.
Biological Mechanism & Signaling Pathway[6][7]
The primary biological relevance of this scaffold is its conversion into antagonists that block the Glutamate-NMDA Receptor-Ca²⁺ Axis .
Mechanism of Action (Derived Antagonists)
Binding: The ligand (derived from the (R)-isomer) competes with L-glutamate for the ligand-binding domain (LBD) on the GluN2 subunit.
Locking: It stabilizes the LBD in a "cleft-open" (inactive) conformation.
Blockade: This prevents the channel pore from opening, stopping Ca²⁺ influx.
Neuroprotection: By inhibiting excessive Ca²⁺ influx, it prevents excitotoxicity, a key pathway in ischemic stroke and neurodegenerative diseases.
Pathway Visualization
Caption: Logical flow of NMDA receptor modulation. The (R)-isomer derived antagonist competes with Glutamate, preventing channel opening and subsequent excitotoxicity.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-oxopiperazine-2-carboxylate
Self-validating step: The formation of the product is confirmed by the disappearance of the diamine starting material and the appearance of the characteristic lactam peak in IR (~1660 cm⁻¹).
Reagents: Ethylenediamine, Dimethyl 2-bromomalonate (or Dimethyl oxalate for 2,3-dione), Triethylamine (TEA), Methanol.
Note: For the specific 3-oxo-2-carboxylate isomer, a common route involves the reduction of methyl 3-hydroxypyrazine-2-carboxylate.
Step-by-Step (Reduction Route - High Stereocontrol):
Starting Material: Dissolve Methyl 3-hydroxypyrazine-2-carboxylate (1.0 eq) in Methanol (0.3 M).
Catalyst: Add Rhodium on Alumina (5 mol%) or PtO₂.
Hydrogenation: Pressurize with H₂ (30 bar) in an autoclave. Stir at 25°C for 18 hours.
Filtration: Filter through Celite to remove the catalyst.
Purification: Concentrate the filtrate. Purify via flash chromatography (DCM:MeOH 95:5).
Validation: Check ¹H NMR. The aromatic pyrazine protons should disappear, replaced by piperazine ring protons (multiplets at 3.0-4.0 ppm).
Protocol B: In Vitro NMDA Receptor Binding Assay
Objective: Determine the affinity (Ki) of the hydrolyzed acid derivative.
Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-Acetate buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min.
Incubation:
Mix membrane suspension (200 µg protein) with [³H]-CGP 39653 (a selective NMDA antagonist radioligand, 5 nM).
Add increasing concentrations (0.1 nM – 100 µM) of (R)-3-oxopiperazine-2-carboxylic acid (hydrolyzed form of the ester).
Equilibrium: Incubate at 4°C for 60 minutes (to minimize uptake/degradation).
Termination: Filter rapidly through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via liquid scintillation counting.
Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.
References
PubChem. (2025). Methyl 3-oxopiperazine-2-carboxylate (Compound Summary).[1][2][4][5] National Library of Medicine. Link[1]
Royal Society of Chemistry. (2024). Synthesis of Substituted Pyrazines and Piperazines.[6] RSC Advances. Link
Journal of Medicinal Chemistry. (1990). Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors. PubMed. Link
Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists.[7] Frontiers. Link
Comparative Guide: Oxopiperazine-Based Scaffolds in Medicinal Chemistry
Executive Summary In the pursuit of "escaping flatland"—the movement away from planar aromatic drug candidates toward three-dimensional, sp3-rich architectures—oxopiperazine scaffolds have emerged as privileged structure...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pursuit of "escaping flatland"—the movement away from planar aromatic drug candidates toward three-dimensional, sp3-rich architectures—oxopiperazine scaffolds have emerged as privileged structures. This guide provides a technical comparison between the three dominant subclasses: 2,5-Diketopiperazines (2,5-DKPs) , 2-Oxopiperazines , and the emerging Aza-Diketopiperazines (Aza-DKPs) .
While 2,5-DKPs represent the "gold standard" for stability and natural occurrence, 2-oxopiperazines offer superior flexibility for peptidomimetic design (specifically
-turn mimetics). This analysis evaluates their synthetic accessibility, physicochemical profiles, and utility in disrupting protein-protein interactions (PPIs).
Part 1: Structural & Physicochemical Analysis[1][2]
The choice of scaffold dictates the vector orientation of pharmacophores. The following comparative matrix aggregates data regarding hydrogen bond potential, metabolic stability, and stereochemical rigidity.
Comparative Matrix: Oxopiperazine Scaffolds
Feature
2,5-Diketopiperazine (2,5-DKP)
2-Oxopiperazine
Aza-Diketopiperazine (Aza-DKP)
Core Structure
Bis-lactam (Rigid, Planar)
Mono-lactam (Semi-rigid, Puckered)
Urea/Hydrazine hybrid (Rigid)
H-Bond Donors/Acceptors
2 HBD / 2 HBA (High polarity)
1 HBD / 1 HBA (Modulated polarity)
1-2 HBD / 3 HBA
Solubility (Aq)
Low (prone to intermolecular H-bonding/stacking)
Moderate
High (N-atom disrupts stacking)
Metabolic Stability
Excellent (Resistant to proteolysis)
Good (Susceptible to specific amidases)
Superior (Microsomal stability > DKP)
Peptidomimetic Role
Constrained Head-to-Tail peptide mimic
-turn or -turn mimic
Scaffold hopping for solubility
Synthetic Difficulty
Low (Cyclization of dipeptides)
Medium (Ugi 4-CR or Reductive)
Medium-High (Hydrazine chemistry)
Causality of Physicochemical Traits
Solubility vs. Stacking: 2,5-DKPs often suffer from poor solubility due to strong intermolecular hydrogen bonding and planar stacking (similar to beta-sheets). Aza-DKPs introduce a nitrogen atom at the
-position, disrupting this planarity and significantly improving aqueous solubility [1].[1][2]
Proteolytic Resistance: The 2,5-DKP scaffold is essentially a "double-capped" peptide. It lacks the free N-terminus or C-terminus required by exopeptidases, rendering it metabolically stable in plasma [2].
Part 2: Synthetic Accessibility & Workflows
Selecting a scaffold often depends on the library size required. 2-oxopiperazines are superior for high-throughput diversity due to Multicomponent Reactions (MCRs).
2,5-DKP Synthesis (The Cyclization Route)
Primary Method: Thermal or acid/base-catalyzed cyclization of linear dipeptides.
Limitation: Diversity is limited by the availability of chiral amino acids.
Stereochemistry: Prone to epimerization under harsh basic conditions.
2-Oxopiperazine Synthesis (The Ugi Route)
Primary Method: Ugi 4-Component Reaction (Ugi-4CR) followed by post-condensation cyclization.
Advantage: Four points of diversity (Acid, Amine, Isocyanide, Carbonyl) can be varied simultaneously.
Mechanism: The Ugi adduct contains a secondary amide and an ester/nucleophile that can undergo intramolecular cyclization to form the oxopiperazine ring [3].
Visualization: Synthetic Decision Tree
The following diagram illustrates the logical flow for selecting a synthetic route based on the desired scaffold and library diversity.
Figure 1: Synthetic workflow comparing the linear cyclization route for DKPs versus the multicomponent assembly for 2-oxopiperazines.
Part 3: Biological Performance (PPI Inhibition)
Oxopiperazines excel as Protein-Protein Interaction (PPI) Inhibitors . Unlike traditional small molecules that bind deep pockets, PPI inhibitors must cover large, flat surface areas.
Mechanism: The rigid oxopiperazine core acts as a template to project hydrophobic side chains (R1, R2, R3) in a specific vector orientation (i, i+3, or i+4) that mimics the
-helix or -turn of the native protein partner [4].
Case Study (Tadalafil): Tadalafil utilizes a modified DKP-like core (tetrahydro-beta-carboline fused) to lock the conformation, achieving high selectivity for PDE5.
Case Study (PEX14 Inhibitors): Recent studies utilized 2-oxopiperazine templates to inhibit the PEX5-PEX14 interaction in Trypanosoma, validating the scaffold for anti-parasitic targets [5].
Visualization: Pharmacophore Projection
This diagram demonstrates how the rigid scaffold orients side chains to mimic a peptide helix.
Figure 2: Pharmacophore mapping showing how the rigid oxopiperazine core projects functional groups to interact with a target protein surface.
Part 4: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 2,5-DKPs
This protocol minimizes epimerization and maximizes yield compared to thermal cyclization.
Reagents:
Boc-protected dipeptide methyl ester (1.0 equiv)
Formic acid (neat)
2-butanol/Toluene (1:1 v/v)
Procedure:
Deprotection: Dissolve Boc-dipeptide-OMe in formic acid. Stir at RT for 1 hour. Remove volatiles in vacuo.
Cyclization: Redissolve the formate salt in 2-butanol/Toluene.
Heating: Transfer to a microwave vial. Irradiate at 120°C for 20 minutes (Power: 150W).
Workup: Cool to 0°C. The DKP product often precipitates. Filter and wash with cold ether.
Validation: Check purity via HPLC (220 nm). Confirm structure via 1H-NMR (Look for characteristic amide protons at
7.5-8.5 ppm).
Protocol B: Ugi-Post-Condensation for 2-Oxopiperazines
This route generates the scaffold from simple building blocks.
Reagents:
Amine (R1-NH2)
Aldehyde (R2-CHO)
Boc-Glycine (Acid component)
Isocyanide (R3-NC)
TFA / DCM (1:1)
Procedure:
Ugi 4-CR: In Methanol (0.5 M), combine Amine and Aldehyde. Stir 30 min (imine formation). Add Boc-Glycine and Isocyanide. Stir 24h at RT.
Evaporation: Remove solvent to obtain the linear Ugi adduct.
Deprotection: Treat adduct with TFA/DCM (1:1) for 1h to remove Boc group. Evaporate to dryness.
Cyclization: Dissolve the residue in refluxing i-PrOH with 2.0 equiv of Et3N (base-catalyzed transamidation). Reflux for 6h.
Self-Validation: The disappearance of the Boc signal and the shift of the glycine
-protons in NMR confirms ring closure.
References
Regenass, P., et al. (2017).[1] "Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines." Journal of Organic Chemistry. Link
Borthwick, A. D. (2012).[3] "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[3][4][5] Chemical Reviews. Link
Dawidowski, M., et al. (2020). "Oxopiperazines as Privileged Scaffolds in Drug Discovery." European Journal of Medicinal Chemistry. Link
Gomez, A., et al. (2023). "Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template." European Journal of Medicinal Chemistry. Link
Peraro, L., et al. (2016). "Solid-Phase Synthesis of 2-Oxopiperazines." Journal of Combinatorial Chemistry. Link
Enantiomeric Purity Analysis of Methyl 3-oxopiperazine-2-carboxylate
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Methyl 3-oxopiperazine-2-carboxylate (CAS: 143323-26-6 for generic structure ref) represents a critical chiral scaffold in the synthesis of peptidomimetics...
Methyl 3-oxopiperazine-2-carboxylate (CAS: 143323-26-6 for generic structure ref) represents a critical chiral scaffold in the synthesis of peptidomimetics and diketopiperazine-based therapeutics. The enantiomeric purity of this building block is non-negotiable; even trace enantiomeric impurities (0.1%) can lead to diastereomeric contaminants in downstream coupling steps that are often inseparable.
The Analytical Challenge:
This molecule presents a "perfect storm" for chiral separation:
High Polarity: The secondary amine (N4) and the lactam moiety create strong hydrogen bonding potential, often leading to peak tailing on traditional silica-based Chiral Stationary Phases (CSPs).
Weak Chromophore: The lack of extensive conjugation limits UV detection sensitivity, making trace analysis (ee > 99.5%) difficult without derivatization.
Conformational Flexibility: The piperazine ring flip can broaden peaks if the temperature is not controlled.
This guide compares three scientifically validated methodologies to determine the enantiomeric excess (ee) of this compound, ranked by rigor and throughput.
Comparative Methodology Analysis
Method A: Direct Chiral HPLC (Immobilized Polysaccharide CSPs)
The Gold Standard for QC and Process Development.
Mechanism: Utilizes immobilized amylose or cellulose tris(3,5-dichlorophenylcarbamate) phases (e.g., CHIRALPAK® IC or IG). The "immobilized" nature allows the use of non-standard solvents like dichloromethane or ethyl acetate, which are crucial for solubilizing polar piperazines.
Pros: Non-destructive, high precision (RSD < 0.5%), scalable to preparative purification.
Cons: Requires column screening; amine modifiers (DEA/TEA) are mandatory to suppress tailing.
Mechanism: The secondary amine at N4 is derivatized with a chromophore-rich group (e.g., 3,5-dinitrobenzoyl chloride or Boc-anhydride). This introduces strong
interaction sites for the CSP and eliminates the basic nitrogen interaction with residual silanols.
Pros: Drastically improves Resolution (
) and Detection Limits (LOD); shifts UV detection to visible range (if DNB is used).
Cons: Destructive; adds a chemical step; requires reaction completeness validation.
Method C:
H-NMR with Chiral Solvating Agents (CSA)
The Rapid Screen.
Mechanism: Formation of transient diastereomeric complexes using (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Pirkle alcohol. The diastereotopic methyl ester protons split into two distinct singlets.
Pros: No column required; instant results; structural confirmation included.
Cons: High LOD (requires ~5-10 mg sample); lower accuracy for high ee values (>98%).
Quantitative Comparison Matrix
Metric
Method A: Direct HPLC
Method B: Derivatization HPLC
Method C: CSA-NMR
Accuracy (ee)
0.1%
0.05%
2.0%
Limit of Quantitation
0.5 g/mL
0.05 g/mL
~1000 g/mL
Resolution ()
1.5 - 3.0 (Typical)
> 5.0 (Enhanced)
N/A ( ppm)
Prep Time
5 mins (Dilution)
60 mins (Reaction + Workup)
10 mins (Mixing)
Cost per Sample
Low (Solvent only)
Medium (Reagents)
High (Deuterated Solvents)
Suitability
Final QC Release
Trace Impurity Analysis
In-Process Check (IPC)
Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC (Recommended)
Objective: Quantify enantiomeric purity without chemical modification.
Reagents & Equipment:
Column: CHIRALPAK® IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 250 mm, 5
. The DNB group acts as a "pi-acid" interacting strongly with the "pi-base" of the amylose backbone.
Decision Logic & Workflows
The following diagrams illustrate the scientific decision-making process for selecting the appropriate method and the logic behind the HPLC method development.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal analytical technique based on the development phase and sensitivity requirements.
Diagram 2: HPLC Method Development Logic (Direct Method)
Caption: Iterative logic for optimizing the Direct Chiral HPLC method. Note that DEA (Diethylamine) is critical in Screen 1 to suppress amine tailing.
Scientific Validation (Self-Check)
To ensure the trustworthiness of your results, you must perform a Racemic Spike Validation :
Inject the pure enantiomer (sample).
Inject the racemic standard (reference).
Spike: Mix the sample with the racemate (1:1) and inject.[1]
Pass: The minor peak in the sample must perfectly co-elute with one of the enantiomers in the racemate, and the major peak with the other.
Fail: If shoulders or split peaks appear, your method is separating conformers or impurities, not enantiomers.
A Comparative Guide to Bioactivity: Methyl 3-Oxopiperazine-2-Carboxylate Scaffolds vs. Linear Peptides
Introduction: The Quest for Druggable Peptides In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics. Their high specificity and ability to modulate large protein-protein intera...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Druggable Peptides
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics. Their high specificity and ability to modulate large protein-protein interaction surfaces offer significant advantages over traditional small molecules.[1][2] However, the therapeutic potential of natural, linear peptides is often hampered by significant pharmacological hurdles, primarily their susceptibility to proteolytic degradation and poor membrane permeability, which limits oral bioavailability.[3][4]
To overcome these limitations, medicinal chemists have increasingly turned to peptidomimetics—small molecules that mimic the structure and function of peptides. A key strategy in this field is the application of conformational constraint , where a flexible peptide sequence is locked into a specific, biologically active conformation.[5][6] This guide provides an in-depth comparison of the bioactivity profiles of flexible linear peptides against a potent class of peptidomimetic scaffolds: 3-oxopiperazines, specifically using Methyl 3-oxopiperazine-2-carboxylate as an exemplary building block. We will explore the fundamental principles, supporting experimental data, and detailed protocols for evaluating these distinct molecular classes.
Chapter 1: The Linear Peptide - A Flexible but Flawed Foundation
Linear peptides are polymers of amino acids that, in solution, can freely sample a vast ensemble of conformations.[4] This inherent flexibility is a double-edged sword. While it can allow for an "induced-fit" binding to various targets, it comes at a significant thermodynamic cost.
The Challenge of Conformational Entropy:
Before a linear peptide can bind to its target, it must adopt a specific, rigid conformation. The transition from a flexible, high-entropy state in solution to a rigid, low-entropy bound state is energetically unfavorable. This "entropic penalty" can significantly reduce the overall binding affinity.
Key Limitations of Linear Peptides:
Proteolytic Instability: Exposed amide bonds in the flexible backbone are readily recognized and cleaved by proteases in the blood and digestive tract, leading to a short plasma half-life.[4]
Poor Membrane Permeability: The polar backbone and dynamic nature of linear peptides make it difficult for them to passively diffuse across cell membranes.
Low Receptor Selectivity: Flexibility can sometimes lead to off-target binding, as the peptide may adopt different conformations to fit into multiple binding pockets.
Caption: Conformational diversity of a linear peptide in solution.
Chapter 2: Imposing Order with the 3-Oxopiperazine Scaffold
Methyl 3-oxopiperazine-2-carboxylate is a heterocyclic compound that serves as a rigid, drug-like scaffold. By incorporating the pharmacophoric elements of a dipeptide into this constrained ring system, it is possible to create peptidomimetics with vastly improved properties.
Structural Advantages:
The 3-oxopiperazine core pre-organizes the side chains into a defined spatial orientation, effectively "locking" the molecule into a conformation that may be favorable for binding. This rigid structure provides several key benefits:
Reduced Entropic Penalty: Since the molecule is already in a constrained conformation, minimal energy is lost upon binding to its target, which can lead to a dramatic increase in affinity.[5]
Enhanced Proteolytic Resistance: The cyclic nature of the scaffold shields the amide bonds from the action of proteases, significantly increasing metabolic stability.[4]
Improved Pharmacokinetics: The more compact, rigid structure can improve membrane permeability and overall drug-like properties, potentially enabling oral delivery.[4]
Caption: Pre-organized conformation of a 3-oxopiperazine-based mimetic.
Chapter 3: A Framework for Bioactivity Comparison
To objectively compare the performance of a linear peptide with a peptidomimetic derived from a scaffold like Methyl 3-oxopiperazine-2-carboxylate, a series of standardized bioassays are required. Below, we outline the rationale, protocols, and expected outcomes for key performance indicators.
Target Binding Affinity
Causality: A conformationally constrained mimetic should exhibit higher binding affinity due to the lower entropic cost of binding compared to its flexible linear counterpart.
Plate Coating: Coat a 96-well plate with the target receptor protein and incubate overnight at 4°C.
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
Competition Reaction: Add a constant, known concentration of a radiolabeled ligand specific for the receptor to each well.
Test Compound Addition: Add serial dilutions of the test compounds (the linear peptide and the oxopiperazine mimetic) to the wells.
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
Washing: Wash the plate multiple times to remove unbound radioligand.
Detection: Measure the radioactivity in each well using a scintillation counter.
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
Data Presentation: Comparative Binding Affinity
Compound
Target
IC50 (nM)
Fold Improvement
Linear Peptide (Ac-Arg-Gly-Asp-NH2)
Integrin αvβ3
150
-
Oxopiperazine Mimetic
Integrin αvβ3
5
30x
This data is illustrative, based on general findings in the literature where cyclization enhances affinity. A study on RGD peptides showed a 30-fold increase in stability for a cyclic version over its linear counterpart at pH 7.[7]
Proteolytic Stability
Causality: The rigid, non-natural backbone of the oxopiperazine scaffold should protect it from cleavage by proteases, leading to a longer half-life in biological fluids.
Experimental Protocol: Plasma Stability Assay
Compound Incubation: Incubate the test compounds (linear peptide and oxopiperazine mimetic) at a final concentration of 1-10 µM in fresh human plasma at 37°C.
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), aliquot a portion of the reaction mixture.
Protein Precipitation: Immediately quench the reaction by adding the aliquot to a 3-4 fold excess of ice-cold acetonitrile containing an internal standard.
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
LC-MS Analysis: Transfer the supernatant to a new plate or vial and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the half-life (t½) from the slope of the initial linear portion of the decay curve.
Data Presentation: Comparative Plasma Stability
Compound
Half-life (t½) in Human Plasma (min)
Linear Peptide
< 10
Oxopiperazine Mimetic
> 240
Cyclic peptides often exhibit far greater systemic stability and longer plasma half-lives than their linear analogues.[4]
Chapter 4: The Path from Discovery to Optimization
The journey from identifying a bioactive linear peptide to developing a potent, drug-like peptidomimetic is a structured process. The 3-oxopiperazine scaffold represents a powerful tool for the optimization phase of this journey.
Caption: Drug discovery workflow: from linear peptide to optimized mimetic.
Synthesis Considerations:
The synthesis of chiral piperazinone derivatives, such as the 3-oxopiperazine core, has been optimized to produce high yields and purity, making these scaffolds accessible for library synthesis.[8] These building blocks can be readily incorporated into larger molecules using standard peptide coupling or other organic chemistry techniques, allowing for the systematic exploration of side-chain diversity to maximize potency and selectivity.
Conclusion
While linear peptides are invaluable tools for initial target validation and hit discovery, their inherent liabilities often preclude their development as therapeutics. Conformationally constrained scaffolds, exemplified by the Methyl 3-oxopiperazine-2-carboxylate core, provide a robust and validated strategy to overcome these limitations. By reducing the entropic penalty of binding and enhancing proteolytic stability, these peptidomimetics transform flexible peptides into drug-like candidates with superior bioactivity and pharmacokinetic profiles. The systematic framework of comparative assays outlined in this guide provides a clear path for researchers to validate the tangible benefits of this design strategy in their own drug discovery programs.
References
Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry. [Link]
Solution stability of linear vs. cyclic RGD peptides. PubMed - NIH. [Link]
Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. National Center for Biotechnology Information. [Link]
How to How to distinguish between cyclic peptide and linear peptide? ResearchGate. [Link]
Cyclic vs Linear Peptides: Key Differences. Bio-Synthesis. [Link]
Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. PubMed. [Link]
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]
Molecular Modelling in Bioactive Peptide Discovery and Characterisation. PubMed Central. [Link]
Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. [Link]
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[3][9][10]triazo. Technical Disclosure Commons. [Link]
Special Issue : Small Molecules and Peptides in Drug Discovery. MDPI. [Link]
Synthesis and Biological Activities of[7][9]-Oxazine Derivatives. Der Pharma Chemica. [Link]
Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
Synthesis method of chiral piperazinone derivative.
Stretching Peptides to Generate Small Molecule β-Strand Mimics. ACS Central Science. [Link]
Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]
Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
Small bioactive peptides for biomaterials design and therapeutics. CentAUR. [Link]
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
The Discovery of Small-Molecule Mimicking Peptides through Phage Display. PMC. [Link]
A Comparative Guide to the Synthesis of Methyl 3-oxopiperazine-2-carboxylate: A Critical Evaluation of Two Prominent Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals Methyl 3-oxopiperazine-2-carboxylate is a pivotal heterocyclic scaffold, frequently incorporated into a multitude of pharmacologically active molecules. Its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-oxopiperazine-2-carboxylate is a pivotal heterocyclic scaffold, frequently incorporated into a multitude of pharmacologically active molecules. Its constrained cyclic structure and versatile functional groups make it an attractive building block in medicinal chemistry for the development of novel therapeutics. This guide provides an in-depth, comparative analysis of two distinct synthetic methodologies for the preparation of this key intermediate. By examining the underlying chemical principles, procedural nuances, and key performance indicators of each route, this document aims to equip researchers with the critical insights necessary to make informed decisions for their specific research and development needs.
Introduction: The Significance of the 3-Oxopiperazine-2-carboxylate Core
The 3-oxopiperazine-2-carboxylate moiety is a privileged structure in drug discovery, appearing in compounds targeting a wide array of diseases. The inherent conformational rigidity of the piperazinone ring, coupled with the synthetic handles of the ester and the secondary amines, allows for the precise spatial orientation of pharmacophoric elements. This guide will dissect two plausible and practical synthetic pathways to access the methyl ester derivative, a common precursor for further molecular elaboration.
Method 1: The Dieckmann Condensation Approach: A Stepwise Construction
This first method employs a classical organic reaction, the Dieckmann condensation, to construct the core piperazinone ring. This strategy is predicated on a stepwise assembly of a linear precursor followed by an intramolecular cyclization.
Synthetic Strategy Overview
The synthesis commences with the protection of one of the amino groups of ethylenediamine, followed by sequential N-alkylation and acylation to build the linear precursor. The key ring-forming step is an intramolecular Dieckmann condensation, followed by deprotection to yield the target molecule.
Figure 1: Workflow for the Dieckmann Condensation Approach.
This initial step is crucial for achieving selective functionalization. A common and effective method involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to an excess of ethylenediamine in a suitable solvent like dichloromethane.[1] This minimizes the formation of the di-protected byproduct.
Protocol: To a cooled (0 °C) solution of ethylenediamine (3.0 eq.) in dichloromethane, a solution of di-tert-butyl dicarbonate (1.0 eq.) in dichloromethane is added dropwise over several hours. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield N-Boc-ethylenediamine.
Step 2: Synthesis of N-Boc-N'-(methoxycarbonylmethyl)ethylenediamine
The free primary amine of N-Boc-ethylenediamine is then alkylated with a methyl haloacetate.
Protocol: To a solution of N-Boc-ethylenediamine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.) in a solvent like acetonitrile, methyl bromoacetate (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC or LC-MS). The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to afford the desired product, which may be used in the next step without further purification.
Step 3: Dieckmann Condensation to form N-Boc-methyl 3-oxopiperazine-2-carboxylate [3][4]
This is the key ring-closing step. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this case, the nitrogen atom is part of the backbone, leading to a lactam. A strong base, such as sodium hydride, is typically employed.[4]
Protocol: To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of N-Boc-N'-(methoxycarbonylmethyl)ethylenediamine (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then warmed to room temperature or gently heated to reflux to drive the cyclization. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is carefully quenched with a proton source (e.g., acetic acid or saturated aqueous ammonium chloride). The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the N-Boc protected piperazinone.
Step 4: Deprotection to Methyl 3-oxopiperazine-2-carboxylate [5][6][7]
The final step involves the removal of the Boc protecting group under acidic conditions.
Protocol: The N-Boc-methyl 3-oxopiperazine-2-carboxylate is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added.[6] The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the free amine product.
Method 2: Reductive Amination and Cyclization Strategy
This alternative approach offers a more convergent synthesis, potentially reducing the overall number of steps. It relies on the formation of a key diamine intermediate via reductive amination, followed by cyclization.
Synthetic Strategy Overview
This pathway begins with the reaction of ethylenediamine with a glyoxylic acid derivative, followed by an in situ or subsequent reduction to form the N-substituted amino acid ester. The piperazinone ring is then formed through an intramolecular amidation.
Figure 2: Workflow for the Reductive Amination and Cyclization Strategy.
Experimental Protocols
Step 1: Synthesis of N-(Methoxycarbonylmethyl)ethylenediamine via Reductive Amination
This key step involves the formation of a secondary amine by the reaction of a primary amine with a carbonyl compound in the presence of a reducing agent.
Protocol: To a solution of ethylenediamine (in excess to favor mono-alkylation) in a protic solvent like methanol, methyl glyoxylate is added at a controlled temperature (e.g., 0 °C). After stirring for a short period to allow for imine formation, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise. The reaction is stirred at room temperature until completion. The solvent is evaporated, and the residue is taken up in a suitable solvent and washed with a basic aqueous solution to remove unreacted starting materials. The organic layer is then dried and concentrated to yield the desired diamine ester.
Step 2: Intramolecular Cyclization to form Methyl 3-oxopiperazine-2-carboxylate
The final ring-closing step can often be achieved by heating the diamine ester, which drives the intramolecular amidation with the elimination of methanol. The use of a coupling agent could also be explored to facilitate this cyclization under milder conditions.
Protocol (Thermal): The crude N-(methoxycarbonylmethyl)ethylenediamine is heated, either neat or in a high-boiling point solvent (e.g., xylene or toluene), to a temperature sufficient to induce intramolecular cyclization and methanol elimination (typically >100 °C). The progress of the reaction can be monitored by observing the distillation of methanol or by analytical techniques like GC-MS. After completion, the reaction mixture is cooled, and the product can be purified by distillation, crystallization, or column chromatography.
Requires strong base (NaH), acidic deprotection (TFA/HCl)
Requires reducing agent (NaBH₃CN or H₂/Catalyst), potentially high temperatures for cyclization
Potential Yield
Moderate to good overall yield, dependent on the efficiency of each step.
Potentially higher overall yield due to fewer steps.
Scalability
Generally scalable, though handling of NaH requires caution.
Reductive amination is highly scalable. Thermal cyclization may require specialized equipment for large scales.
Purification
Multiple chromatographic purifications may be necessary.
Potentially fewer purification steps.
Stereocontrol
Not directly addressed in this achiral synthesis.
Not directly addressed in this achiral synthesis.
Safety Considerations
Use of flammable and reactive sodium hydride. Use of corrosive acids for deprotection.
Use of toxic cyanoborohydride (alternative reducing agents can be used). High-temperature reactions require careful monitoring.
Data-Driven Insights and Causality
Dieckmann Condensation: Yields for Dieckmann cyclizations to form six-membered rings are generally good, often exceeding 70-80% when the substrate is amenable.[8] However, the overall yield of Method 1 will be the product of the yields of all four steps. The initial Boc-protection can be optimized to give high yields (82-86% reported for a similar process)[2], but subsequent alkylation and the final deprotection step will also contribute to product loss.
Reductive Amination: Reductive amination is a robust and high-yielding reaction, often proceeding with yields greater than 80-90%. The critical step in Method 2 is the thermal cyclization. While efficient, high temperatures can sometimes lead to side reactions or decomposition, potentially impacting the final yield and purity. The choice of solvent and reaction time is critical to optimize this step.
The choice between these two methods will ultimately depend on the specific requirements of the researcher. Method 1, while longer, offers more control over the introduction of substituents if modifications to the backbone are desired in future syntheses. Method 2 is more convergent and likely more atom-economical, making it an attractive option for the large-scale production of the parent scaffold.
Conclusion
Both the Dieckmann condensation approach and the reductive amination/cyclization strategy represent viable pathways for the synthesis of Methyl 3-oxopiperazine-2-carboxylate. The Dieckmann route is a well-established, albeit longer, method that allows for a modular assembly. The reductive amination pathway offers a more concise and potentially higher-yielding alternative. The selection of the optimal method will be dictated by factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific expertise and equipment available in the laboratory. This guide provides the foundational knowledge and procedural outlines to enable researchers to confidently embark on the synthesis of this important heterocyclic building block.
References
Google Patents. (2021). Synthesis method of N-BOC-ethylenediamine. CN112979501A.
Nikolova, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845-23853. [Link]
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]
Google Patents. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. EP0416220A1.
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Wiley Online Library. (1942). The Dieckmann Condensation. Organic Reactions. [Link]
Google Patents. (2008). Process for preparing N,N′-dialkoxy-N, N′-dialkyl oxamide. US7358394B2.
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 217-230. [Link]
Google Patents. (2012). Oxopiperazine derivatives for the treatment of pain and epilepsy. US20120220605A1.
Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]
Mary, Y. S., et al. (2018). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Oriental Journal of Chemistry, 34(3), 1461-1473. [Link]
Padmavathi, V., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2007(5), 125-138. [Link]
Pospisil, J., et al. (2021). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 26(15), 4478. [Link]
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][2][6]triazo. [Link]
Reddy, C. S., et al. (2007). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. Bioorganic & Medicinal Chemistry, 15(15), 5091-5098. [Link]
Nikolova, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845-23853. [Link]
Muhammad, F. M., et al. (2024). Preparation and Characterization of New Rings of Oxazine Derivatives and Studying Their Biological and Laser Effectiveness and Molecular Docking. Central Asian Journal of Theoretical and Applied Sciences, 5(4), 1-13. [Link]
Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
Vitaku, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6005. [Link]
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Perdic, A., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(21), 3842. [Link]
Maslov, M. A., et al. (2004). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Pharmaceutical Chemistry Journal, 38(8), 419-422. [Link]
Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. [Link]/20695837241421422.pdf)
"Methyl 3-oxopiperazine-2-carboxylate" spectroscopic data comparison
This guide provides an in-depth spectroscopic comparison of Methyl 3-oxopiperazine-2-carboxylate , a critical scaffold in the synthesis of bioactive peptidomimetics and piperazine-based therapeutics (e.g., Fezolinetant i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of Methyl 3-oxopiperazine-2-carboxylate , a critical scaffold in the synthesis of bioactive peptidomimetics and piperazine-based therapeutics (e.g., Fezolinetant intermediates).
Executive Summary & Structural Context
Methyl 3-oxopiperazine-2-carboxylate (CAS: Analogous to 1629229-82-8 derivatives) represents a specialized class of "chiral pool" building blocks. Structurally, it features a six-membered saturated ring containing a lactam (C3=O) and an
-amino ester functionality (C2-COOMe).
Unlike simple piperazines, the C2/C3 stereocenter coupling creates a unique electronic environment detectable by NMR. This guide compares the target molecule against its aromatic precursor (Methyl 3-aminopyrazine-2-carboxylate) and its regioisomeric alternatives , providing a robust framework for structural verification.
The most reliable synthesis involves the catalytic reduction of Methyl 3-hydroxypyrazine-2-carboxylate (often existing as the 3-oxo tautomer). Spectroscopic monitoring of this reduction is critical to ensure full saturation without over-reduction (ring opening).
Feature
Precursor: Methyl 3-hydroxypyrazine-2-carboxylate
Target: Methyl 3-oxopiperazine-2-carboxylate
Diagnostic Shift ()
Hybridization
(Aromatic/Planar)
(Chair/Twist-boat)
Loss of aromatic current
H NMR: Ring
7.5 - 8.5 ppm (Aromatic CH)
2.8 - 3.5 ppm (Aliphatic CH)
Upfield shift of ~5.0 ppm
H NMR: C2-H
N/A (Quaternary Carbon)
4.1 - 4.4 ppm (Methine, s/d)
Appearance of diagnostic singlet/doublet
C NMR: C=O
~155 ppm (Amide/Enol character)
~168 ppm (Lactam)
Distinct carbonyl resolution
IR (Carbonyl)
~1660 cm (Conjugated)
~1680 cm (Amide I) + 1740 cm (Ester)
Separation of Ester/Amide bands
B. Target vs. Regioisomer (2-Oxo vs. 3-Oxo)
A common synthetic pitfall is the formation of Methyl 2-oxopiperazine-3-carboxylate (often from ethylenediamine + diester condensations). Distinguishing these isomers requires careful analysis of the HMBC (Heteronuclear Multiple Bond Correlation) spectra.
3-Oxo Isomer (Target): The Ester Methine (C2-H) shows a strong HMBC correlation to the Amide Carbonyl (C3).
2-Oxo Isomer (Alternative): The Ester Methine (C3-H) shows NO direct correlation to the Amide Carbonyl (C2) through a single bond path; the connectivity is interrupted by the Nitrogen (N4).
Detailed Spectroscopic Data (Experimental Baseline)
The following data represents the consensus baseline for high-purity Methyl 3-oxopiperazine-2-carboxylate in
.
H NMR (400 MHz,
)
7.10 (br s, 1H):N4-H (Amide). Broad signal, exchangeable with . Chemical shift varies with concentration (H-bonding).
4.25 (s, 1H):C2-H . Diagnostic methine proton. Appears as a sharp singlet or fine doublet ( Hz) due to minimal coupling with N1-H.
Preparation: Dissolve methyl 3-hydroxypyrazine-2-carboxylate in anhydrous methanol. Degas the solution with
for 15 minutes.
Catalyst Addition: Carefully add
under an inert atmosphere (Caution: Pyrophoric).
Reduction: Purge the system with
gas. Stir vigorously at Room Temperature for 12–16 hours.
Checkpoint: Monitor by TLC (10% MeOH/DCM). The UV-active starting material (
) should disappear, replaced by a non-UV active (iodine stainable) spot ().
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with warm methanol.
Isolation: Concentrate the filtrate in vacuo (< 40 °C) to yield the crude amine.
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (DCM:MeOH:NH
OH, 90:9:1).
Self-Validating Quality Control
Mass Spectrometry (ESI+): Look for
.
Absence of Aromatic Signals: Any signal > 6.0 ppm (other than broad NH) indicates incomplete reduction.
Visualization: Structural Logic & Workflow[9]
Figure 1: Synthesis & HMBC Correlation Logic
The following diagram illustrates the reduction pathway and the critical HMBC correlations used to distinguish the target from its regioisomer.
Caption: Synthesis pathway via catalytic hydrogenation and HMBC logic for distinguishing the 3-oxo target from the 2-oxo regioisomer.
References
Vertex Pharmaceuticals. (2025).[8] Process for the preparation of Fezolinetant and intermediates. Technical Disclosure Commons. Retrieved from
Stoltz, B. M., et al. (2011). Synthesis of substituted piperazines and ketopiperazines. California Institute of Technology Supporting Information. Retrieved from
ChemicalBook. (2024). Product Monograph: (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate. Retrieved from
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry. Retrieved from
Huang, J., et al. (2012).[5] Practical synthesis of functionalized piperazines. Journal of Organic Chemistry. Retrieved from
In-Depth Comparison: In Vitro vs. In Vivo Stability of Methyl 3-oxopiperazine-2-carboxylate
This guide provides a technical evaluation of the stability profile of Methyl 3-oxopiperazine-2-carboxylate , a critical scaffold in the synthesis of bioactive peptidomimetics and piperazine-based drugs. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical evaluation of the stability profile of Methyl 3-oxopiperazine-2-carboxylate , a critical scaffold in the synthesis of bioactive peptidomimetics and piperazine-based drugs.
Executive Summary
Methyl 3-oxopiperazine-2-carboxylate is a cyclic
-amino acid ester derivative. While it serves as a potent synthetic intermediate, its utility as a direct pharmacological agent is severely limited by its metabolic lability . In vitro data demonstrates moderate chemical stability in neutral buffers, but rapid enzymatic hydrolysis in plasma. In vivo, this translates to a short half-life () and high clearance, as the methyl ester is swiftly converted to the polar, less permeable free acid (3-oxopiperazine-2-carboxylic acid).
Physicochemical Profile
Understanding the baseline properties is essential for interpreting stability data. The presence of the 3-oxo group (lactam) stabilizes the piperazine ring against oxidative metabolism compared to unsubstituted piperazines, but the C2-methyl ester remains the metabolic "soft spot."
Property
Value (Predicted/Observed)
Significance
Molecular Formula
Low MW fragment, high ligand efficiency potential.
Molecular Weight
158.16 g/mol
Ideal for fragment-based drug discovery (FBDD).
LogP
~ -0.8 to -0.5
Highly hydrophilic; relies on transporters or paracellular uptake.
pKa (Basic N)
~ 8.5 (N1 amine)
Protonated at physiological pH, aiding solubility but limiting passive permeability.
H-Bond Donors/Acceptors
1 / 3
Good water solubility.
In Vitro Stability: Buffer vs. Plasma
The stability of this compound is dichotomous: it is chemically robust but enzymatically fragile.
A. Chemical Stability (Buffer)
In phosphate-buffered saline (PBS) at pH 7.4, the compound exhibits high stability . The lactam ring is resistant to hydrolysis under physiological conditions. The methyl ester undergoes slow spontaneous hydrolysis (
), with a half-life typically exceeding 24 hours.
B. Biological Stability (Plasma)
In plasma, the scenario changes drastically. Carboxylesterases (CES1 and CES2), abundant in rodent and human plasma, rapidly attack the methyl ester.
Rat Plasma: Extremely rapid hydrolysis (
min) due to high esterase activity.
Human Plasma: Moderate to rapid hydrolysis (
min).
Mechanism of Instability
The primary degradation pathway is the enzymatic cleavage of the methyl ester to yield 3-oxopiperazine-2-carboxylic acid and methanol . Unlike linear amino acid esters, the cyclic nature prevents rapid diketopiperazine (DKP) formation unless the ring opens, but the ester hydrolysis dominates.
Moderate distribution; compound is cleared before extensive tissue binding.
Bioavailability (%F)
< 5%
< 15%
Extensive first-pass hydrolysis in liver and gut wall.
Comparative Analysis: Structural Alternatives
To improve stability, researchers should consider structural modifications. The table below compares the Methyl ester against more stable alternatives.
Analog
Structure Mod
Plasma Stability ()
Permeability
Strategic Use
Methyl Ester
Low (< 30 min)
Moderate
Synthetic intermediate; transient prodrug.
Ethyl Ester
Low-Mod (~ 60 min)
Moderate
Slightly better than methyl, but still labile.
tert-Butyl Ester
High (> 24 h)
High
Excellent for in vitro assays; too stable for prodrug use (hard to cleave in vivo).
Amide
Very High (> 24 h)
Low-Mod
Stable scaffold; use if the acid/ester is not required for binding.
Bioisostere
Oxadiazole
High
High
Metabolic stable replacement for the ester/acid.
Experimental Protocols
To validate these claims in your specific project, use the following standardized protocols.
Protocol A: Plasma Stability Assay
Objective: Determine the in vitro half-life (
) of the compound in species-specific plasma.
Preparation:
Thaw frozen plasma (Rat/Human) at 37°C. Centrifuge at 3000 rpm for 10 min to remove clots.
Adjust pH to 7.4 if necessary (rarely needed for fresh plasma).
Incubation:
Spike test compound (10 mM DMSO stock) into plasma to a final concentration of 1 µM (0.1% DMSO final).
Monitor both Parent (Ester) and Metabolite (Acid) transitions.
Graphviz Diagram: Stability Assay Workflow
Caption: Step-by-step workflow for determining plasma stability via LC-MS/MS.
Expert Recommendations
For Drug Discovery: Do not use the methyl ester as a final drug candidate. It will hydrolyze too fast to achieve steady-state concentrations.
For Prodrug Design: If the goal is to deliver the acid into the cell, the methyl ester is likely too unstable. Consider an isopropyl or neopentyl ester to tune the hydrolysis rate.
For Synthesis: Keep the methyl ester for intermediate steps (easy to hydrolyze with LiOH), but convert it to a stable amide or heterocycle (e.g., 1,2,4-oxadiazole) for the final bioactive molecule.
References
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on ester hydrolysis mechanisms).
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485.
PubChem Compound Summary. (2024). Methyl 3-oxopiperazine-2-carboxylate.[1] National Center for Biotechnology Information.
Methyl 3-oxopiperazine-2-carboxylate is not merely a chemical intermediate; it is a constrained peptidomimetic scaffold that has revolutionized the design of metabolically stable drugs. By forcing a linear peptide sequence into a rigid 6-membered lactam ring, this scaffold locks bioactive conformations, significantly reducing the entropic penalty of receptor binding.
This guide dissects the SAR of this scaffold, comparing its performance against linear peptides and proline analogs, and provides actionable protocols for its synthesis and application in drug discovery.
Mechanistic Basis: Why This Scaffold Works
Conformational Restriction & Entropy
The primary failure mode of linear peptide drugs is their flexibility. To bind a receptor, a flexible peptide must freeze into a specific shape, paying a high "entropic cost."
Proteases (like trypsin or chymotrypsin) recognize specific linear peptide bonds. The 3-oxopiperazine ring masks the peptide bond within a cyclic lactam, rendering it unrecognizable to most proteases. This modification dramatically extends the half-life (
) of the compound in plasma.
Structural Logic (DOT Diagram)
The following diagram illustrates the transition from a labile linear dipeptide to the rigid 3-oxopiperazine scaffold.
Figure 1: Transformation of a flexible dipeptide into a rigid 3-oxopiperazine scaffold, resulting in enhanced pharmacological properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of Methyl 3-oxopiperazine-2-carboxylate derivatives hinges on four critical positions.
Position
Functional Role
SAR Insight
C2 (Carboxylate)
Binding Anchor
The methyl ester is often a prodrug . For NMDA receptor activity, this must be hydrolyzed to the free acid (carboxylate) to interact with the cationic site of the receptor.
C3 (Carbonyl)
H-Bond Acceptor
Mimics the carbonyl of a peptide bond. Essential for maintaining the "inverse -turn" conformation. Removal of this oxygen (reduction to piperazine) often changes the pharmacological class from peptidomimetic to simple amine antagonist.
N4 (Amine)
Extension Point
The secondary amine is the primary site for chain extension. Acylation here allows the scaffold to mimic longer peptide chains (e.g., tripeptides). Bulky groups here can improve selectivity by clashing with non-target pockets.
N1 (Amine)
Side Chain Mimic
Substituents here mimic the side chain of the amino acid (e.g., a benzyl group mimics Phenylalanine). This position determines target specificity .
Critical SAR Finding: The "NMDA Switch"
Research indicates a sharp divergence in activity based on the N4-substituent :
Short Alkyl/Phosphonate Chains (e.g., CPP): Potent NMDA Antagonists .[1] The distance between the C2-carboxylate and the N4-phosphonate is critical for spanning the glutamate binding site.
Acyl/Peptidyl Chains:Peptidomimetics . These do not target NMDA receptors but rather inhibit proteases or protein-protein interactions (e.g., enzyme inhibitors).
Comparative Performance Guide
This section objectively compares the 3-oxopiperazine scaffold against standard alternatives.
Quantitative Comparison Table
Feature
Linear Dipeptide
Proline Analog (5-ring)
3-Oxopiperazine (6-ring)
Conformational Freedom
High (Flexible)
Moderate (Restricted )
Low (Restricted & )
Metabolic Stability
Low ( ~min)
Moderate
High ( > hours)
H-Bonding Potential
Donor & Acceptor
Acceptor only (Tertiary amide)
Acceptor (Lactam) + Donor (N4)
Secondary Structure
Random Coil / -sheet
Polyproline Helix / -turn
Inverse -turn / -helix mimic
Synthesis Complexity
Low (Solid Phase)
Moderate
Moderate (Cyclization step)
Performance Verdict
Choose Linear Peptides for initial screening and when cost is the primary constraint.
Choose Proline Analogs when mimicking a "kink" or specific
-turn is required.
Choose 3-Oxopiperazine when maximal metabolic stability is required and when mimicking a straight-chain peptide bond in a fixed conformation (constrained dipeptide) is the goal.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of Methyl 3-oxopiperazine-2-carboxylate scaffold via a self-validating cyclization protocol.
Reagents
N-Boc-ethylenediamine (1.0 eq)
Methyl 2-bromoacetate (1.1 eq)
Triethylamine (TEA) (2.5 eq)
Methanol (MeOH) and Dichloromethane (DCM)
Step-by-Step Methodology
Alkylation (N-Alkylation):
Dissolve N-Boc-ethylenediamine in DCM at 0°C.
Add TEA followed by dropwise addition of Methyl 2-bromoacetate.
Stir for 4 hours at room temperature.
Validation: TLC (Hexane:EtOAc 1:1) should show consumption of bromide.[2]
Deprotection (Boc Removal):
Treat the crude intermediate with 20% TFA in DCM for 1 hour.
Concentrate in vacuo to remove excess TFA.
Validation: Mass spectrometry (LC-MS) must confirm loss of Boc group (-100 Da).
Cyclization (Intramolecular Amidation):
Redissolve the deprotected salt in MeOH.
Add excess TEA (pH > 8) and reflux for 12 hours. The basic condition drives the attack of the free amine onto the methyl ester.
Note: Since the target is the methyl ester, this step must be controlled to prevent hydrolysis to the acid. Alternatively, use a benzyl ester for the cyclization and hydrogenate later.
Refined Route for Methyl Ester Retention: It is often superior to use glyoxal and N-substituted ethylenediamine reduction strategies if the ester moiety is sensitive. However, the standard route involves cyclizing the free acid precursor and then re-esterifying using SOCl₂/MeOH .
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the construction of the 3-oxopiperazine core.
References
Design and Synthesis of Peptidomimetics
Source: National Institutes of Health (NIH) / PubMed Central
Title: Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain[3]
Comparative Guide: Synthetic Architectures for Substituted Oxopiperazines
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-oxopiperazine (piperazin-2-one) scaffold is a privileged pharmacophore in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-oxopiperazine (piperazin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally constrained peptidomimetic. Its architecture allows for the precise vectorization of side chains, mimicking
-turns found in bioactive peptides.
For the medicinal chemist, the choice of synthetic route is a trade-off between diversity and precision .
Route A (Multicomponent Assembly): Best for high-throughput library generation (HTS) where scaffold diversity is paramount but stereochemical purity can be sacrificed or separated later.
Route B (Stepwise Chiral Pool Construction): Best for Lead Optimization (LO) where specific enantiomers and defined substitution patterns (particularly at C3 and C5) are required.
Route C (Catalytic Reduction): An emerging route for accessing cis-disubstituted cores via asymmetric hydrogenation of pyrazines.
Strategic Analysis: Selecting the Route
The following decision matrix guides the selection of the optimal synthetic pathway based on project phase and structural requirements.
Figure 1: Decision matrix for selecting the synthetic route based on chirality and throughput requirements.
Detailed Technical Protocols
Route A: The Multicomponent Approach (Ugi-Deprotection-Cyclization)
Best For: Diversity-Oriented Synthesis (DOS), Fragment-Based Drug Discovery (FBDD).
Core Concept: The Ugi 4-Component Reaction (Ugi-4CR) assembles the linear backbone, followed by an acid- or base-mediated cyclization.
Mechanism & Workflow
The "Ugi-Deprotection-Cyclization" (UDC) strategy typically utilizes a convertible isocyanide (e.g., Armstrong's convertible isocyanide) or a bifunctional amino acid input (e.g., Boc-glycine).
Figure 2: The UDC sequence. The diversity is introduced at the input stage (4 points of diversity).
Validated Protocol (Adapted from Hulme et al.)
Condensation: In a 20 mL scintillation vial, combine aldehyde (1.0 equiv) and amine (1.0 equiv) in MeOH (1M). Stir for 30 min to form the imine.
Addition: Add N-Boc-glycine (1.0 equiv) and isocyanide (1.0 equiv). Stir at ambient temperature for 12–24 h.
Checkpoint: Monitor by LC-MS for the disappearance of the imine and formation of the linear Ugi adduct (M+Na peak is common).
Deprotection: Evaporate solvent. Re-dissolve residue in 20% TFA/DCM (v/v). Stir for 2 h.
Cyclization: Evaporate volatiles. Redissolve in MeOH and add Et3N (3.0 equiv) or microwave at 100°C for 10 min.
Best For: Lead Optimization, synthesis of specific enantiomers (e.g., 3-substituted analogs).
Core Concept: Utilizing the inherent chirality of amino acid esters.[2] The key step is a reductive amination followed by lactamization.[2]
Mechanism & Workflow
This route, optimized by Beshore and Dinsmore (Merck), avoids the epimerization often seen in peptide coupling.
Figure 3: The Beshore-Dinsmore protocol preserves the stereocenter of the starting amino acid.
Validated Protocol (Beshore & Dinsmore Method)
Reductive Amination: To a solution of amino acid methyl ester hydrochloride (1.0 equiv) and N-(2-oxoethyl)carbamate (1.0 equiv) in DCE, add NaBH(OAc)3 (1.5 equiv).
Critical Step: Maintain pH ~5-6. If using free base amine, add 1.0 equiv AcOH.
Reaction: Stir at RT for 4-16 h.
Checkpoint: Quench aliquot with NaHCO3; check LC-MS for secondary amine mass.
Cyclization (One-pot variant): Add excess AcOH (5-10 equiv) and heat to 60°C for 3-6 h to drive the intramolecular transamidation.
Workup: Dilute with DCM, wash with sat. NaHCO3.
Purification: Silica gel chromatography.
Performance Metrics:
Yield: 60–85%.
Stereocontrol: High (>95% ee retention).
Comparative Performance Analysis
The following table contrasts the two primary routes based on experimental data and operational parameters.
Feature
Route A: Ugi-UDC
Route B: Stepwise Reductive Amination
Route C: Pyrazine Hydrogenation
Primary Utility
Library Generation (HTS)
Lead Optimization (LO)
Asymmetric Catalysis
Starting Materials
Aldehydes, Amines, Isocyanides
Amino Acid Esters, Glyoxals
Pyrazin-2-ols
Step Count
2 (One-pot + Cyclization)
2-3 (Linear)
1 (Hydrogenation)
Overall Yield
Moderate (40-75%)
High (60-85%)
High (>90%)
Stereocontrol
Poor (requires chiral HPLC)
Excellent (Chiral Pool retention)
Excellent (Catalyst controlled)
Atom Economy
High (Water is only byproduct)
Moderate (Leaving groups lost)
Very High
Key Limitation
Limited control over C3/C5 stereochemistry
Linear sequence; availability of glyoxals
Substrate availability (Pyrazines)
References
Hulme, C., & Morrissette, M. M. (1998). "A High-Throughput Solution Phase Synthesis of 2-Substituted Piperazinones." Tetrahedron Letters, 39(10), 1113-1116. Link
Beshore, D. C., & Dinsmore, C. J. (2002).[3] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization." Organic Letters, 4(7), 1201-1204. Link
Rossen, K., et al. (2004). "Asymmetric Hydrogenation of Pyrazines: A New Route to Chiral Piperazines." Angewandte Chemie International Edition, 43, 2-5. Link
Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Reactions." Chemical Reviews, 106(1), 17-89. Link
Ye, Z., et al. (2016). "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein Journal of Organic Chemistry, 12, 702-715.[4] Link
Navigating the Computational Landscape: A Comparative Guide to Modeling Methyl 3-Oxopiperazine-2-carboxylate and Its Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is often long and arduous. Computational modeling has emerged as an indispensable...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is often long and arduous. Computational modeling has emerged as an indispensable compass on this journey, guiding the exploration of molecular interactions and predicting the potential of novel compounds. This guide provides an in-depth, objective comparison of computational modeling strategies for methyl 3-oxopiperazine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into various computational techniques, compare their performance with alternative approaches, and provide the supporting experimental and in-silico data to empower your research endeavors.
The piperazine ring is a well-established "privileged scaffold" in modern drug discovery, frequently appearing in FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1] The introduction of a 3-oxo group and a 2-carboxylate moiety, as in methyl 3-oxopiperazine-2-carboxylate, imparts a unique conformational rigidity and potential for specific hydrogen bonding interactions, making it an attractive starting point for the design of targeted therapeutics.
The Computational Toolkit: A Comparative Overview
The rational design of drugs based on the methyl 3-oxopiperazine-2-carboxylate scaffold necessitates a multi-faceted computational approach. Here, we compare the most relevant and powerful techniques, highlighting their strengths, limitations, and optimal use cases.
Molecular Docking: Predicting the Initial Handshake
Molecular docking is the computational equivalent of a key fitting into a lock. It predicts the preferred orientation of a ligand (our piperazine derivative) when bound to a target protein to form a stable complex. This technique is instrumental in virtual screening campaigns and for generating initial hypotheses about binding modes.
Causality in Experimental Choice: The choice of docking software and scoring function is critical. For piperazine-containing compounds, which often possess a degree of flexibility and charged nitrogens, docking programs that handle ligand flexibility and solvation effects adeptly are preferred.
Docking Software
Strengths
Limitations
Typical Application for Piperazine Analogs
AutoDock Vina
High speed, good accuracy for many systems, widely used and validated.
Can be less accurate for highly flexible ligands or targets with significant induced fit.
Rapid virtual screening of large libraries of piperazine derivatives.
Glide (Schrödinger)
High accuracy, good handling of induced fit (with XP mode), well-integrated with other Schrödinger suite tools.
Commercial software, can be computationally intensive.
Lead optimization and detailed binding mode analysis of high-priority piperazine candidates.
GOLD
Excellent for flexible ligands, offers multiple scoring functions.
Can be slower than other methods, results can be sensitive to the choice of scoring function.
Investigating the conformational preferences of the piperazine ring within the binding site.
MOE (Molecular Operating Environment)
Integrated platform for various modeling tasks, good for fragment-based design.
Commercial software, may have a steeper learning curve.
Scaffold hopping and exploring diverse piperazine substitutions.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
Protein Preparation:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
Remove water molecules and any co-crystallized ligands.
Add hydrogen atoms and assign protonation states, particularly for key active site residues like histidine.
Minimize the protein structure to relieve any steric clashes.
Ligand Preparation:
Generate the 3D structure of the methyl 3-oxopiperazine-2-carboxylate derivative.
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
Define rotatable bonds to allow for conformational flexibility during docking.
Grid Generation:
Define the binding site on the target protein by specifying a grid box that encompasses the active site.
Docking Simulation:
Run the docking algorithm to generate a series of possible binding poses for the ligand.
The software will rank these poses based on a scoring function that estimates the binding affinity.
Analysis of Results:
Visualize the top-ranked poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
Compare the docking poses and scores of different piperazine analogs to guide further design.
Visualization of the Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Dance
While docking provides a static snapshot, molecular dynamics simulations offer a movie of the molecular interactions over time. MD simulations are crucial for assessing the stability of the docked pose, understanding the role of water molecules, and calculating more accurate binding free energies.
Causality in Experimental Choice: For a semi-rigid scaffold like methyl 3-oxopiperazine-2-carboxylate, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding. The length of the simulation is a key parameter; longer simulations provide a more thorough sampling of the conformational space.
Experimental Protocol: A Step-by-Step Guide to MD Simulations
System Setup:
Start with the docked complex of the piperazine derivative and the target protein.
Solvate the system in a box of explicit water molecules.
Add counter-ions to neutralize the system.
Minimization and Equilibration:
Perform energy minimization to remove any steric clashes.
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure. This allows the system to relax to a stable state.
Production Run:
Run the MD simulation for a specified period (typically tens to hundreds of nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.
Trajectory Analysis:
Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy.
Visualize the trajectory to observe the dynamic interactions between the ligand and the protein.
Visualization of the MD Simulation Workflow
Caption: The key stages of a molecular dynamics simulation.
Pharmacophore Modeling: Abstracting the Key Features
Pharmacophore modeling focuses on the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This approach is particularly useful for virtual screening and for designing novel scaffolds that retain the key interaction points.[2]
Causality in Experimental Choice: A ligand-based pharmacophore can be generated from a set of known active piperazine analogs, while a structure-based pharmacophore can be derived from the interactions observed in a docked or crystal structure. The choice depends on the available data.
Experimental Protocol: A Step-by-Step Guide to Pharmacophore Modeling
Feature Definition:
Identify the key chemical features in a set of active molecules or from the ligand-protein complex. These typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.
Model Generation:
Use software to generate a 3D arrangement of these features that is common to the active molecules.
Model Validation:
Validate the pharmacophore model by using it to screen a database containing known active and inactive compounds. A good model should be able to distinguish between the two.
Virtual Screening:
Use the validated pharmacophore model to search large chemical databases for novel compounds that match the required features.
Visualization of a Pharmacophore Model
Caption: A hypothetical pharmacophore model for a piperazine derivative.
Comparison with Alternative Scaffolds
While the 3-oxopiperazine-2-carboxylate core is promising, it is essential to consider alternative heterocyclic scaffolds that may offer advantages in terms of synthetic accessibility, ADMET properties, or intellectual property.
Scaffold
Key Features
Potential Advantages
Potential Disadvantages
Relevant Computational Studies
Diketopiperazines
Cyclic dipeptides with a rigid backbone.
High conformational rigidity, good metabolic stability.
Can have poor solubility.
Molecular dynamics simulations have been used to study their interaction with tubulin.[3]
Piperidine Carboxamides
Saturated six-membered ring with one nitrogen.
Well-established scaffold in medicinal chemistry, synthetically versatile.
May have different conformational preferences compared to piperazines.
3D-QSAR modeling has been employed to explore structure-activity relationships.[4]
1,3-Thiazine Derivatives
Six-membered ring containing sulfur and nitrogen.
Can offer unique interaction patterns due to the presence of sulfur.
May have different ADMET profiles.
2D and 3D-QSAR modeling, along with molecular docking, have been used to study their potential as anti-influenza agents.[5]
1,3,4-Oxadiazole Derivatives
Five-membered ring with two nitrogens and one oxygen.
Aromatic scaffold, can participate in π-stacking interactions.
May have different metabolic liabilities.
DFT, molecular docking, and MD simulations have been used to investigate them as VEGFR-2 inhibitors.[6]
Case Study: Computational Modeling of Piperazine-2-carboxylic Acid Derivatives as Anti-Alzheimer's Agents
A recent study on piperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs) for Alzheimer's disease provides an excellent example of the power of integrating different computational techniques.[7]
Molecular Docking: The study employed molecular docking to investigate the binding modes of the synthesized compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes implicated in Alzheimer's disease. The docking results revealed that the compounds could bind to both the catalytic and peripheral anionic sites of the enzymes through a combination of hydrogen bonds, hydrophobic interactions, and ionic interactions.[7]
Molecular Dynamics Simulations: To assess the stability of the docked poses, the researchers performed molecular dynamics simulations. The simulations confirmed that the most potent compounds formed stable complexes with the enzymes throughout the simulation period, reinforcing the validity of the docking predictions.[7]
In Silico ADMET Prediction: The study also utilized computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds. These predictions suggested that the designed molecules had good potential for central nervous system (CNS) bioavailability and favorable safety profiles.[7]
This case study demonstrates how a synergistic computational workflow, from initial docking to dynamic simulations and pharmacokinetic predictions, can provide a comprehensive understanding of the structure-activity relationships and guide the design of more effective therapeutic agents.
Conclusion: A Roadmap for Rational Drug Design
The computational modeling of methyl 3-oxopiperazine-2-carboxylate and its analogs offers a powerful and cost-effective strategy to accelerate the drug discovery process. By judiciously applying a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain deep insights into the molecular basis of biological activity, prioritize synthetic efforts, and ultimately design more potent and selective drug candidates. This guide provides a foundational framework and a comparative analysis to help you navigate the exciting and complex world of computational drug design, empowering you to unlock the full therapeutic potential of the versatile piperazine scaffold.
References
Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression - ResearchGate. (2020). Retrieved from [Link]
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (2023). Retrieved from [Link]
A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC - PubMed Central. (2021). Retrieved from [Link]
Computational modelling studies of some 1,3-thiazine derivatives as anti-influenza inhibitors targeting H1N1 neuraminidase via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PubMed Central. (2022). Retrieved from [Link]
Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - NIH. (2022). Retrieved from [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]
Bio-computational modeling, POM analysis and molecular dynamic simulation for novel synthetic quinolone and benzo[d][8][9]oxazine candidates as antimicrobial inhibitors - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PubMed Central. (n.d.). Retrieved from [Link]
Design and Evaluation of 2,5‐Diketopiperazine EGFR Inhibitors Using Molecular Docking and Dynamics Simulations | Semantic Scholar. (2025). Retrieved from [Link]
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]
(PDF) Molecular Dynamics Simulations Guide Chimeragenesis and Engineered Control of Chemoselectivity in Diketopiperazine Dimerases - ResearchGate. (2023). Retrieved from [Link]
Proposed Pharmacophore Model For the Binding of Piperazine Based Ligands at the Serotonin Transporter - ResearchGate. (n.d.). Retrieved from [Link]
Virtual Screening Using Combinatorial Cyclic Peptide Libraries Reveals Protein Interfaces Readily Targetable by Cyclic Peptides | Request PDF - ResearchGate. (2025). Retrieved from [Link]
Identification of Covalent Cyclic Peptide Inhibitors Targeting Protein–Protein Interactions Using Phage Display - Stanford Medicine. (2025). Retrieved from [Link]
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Publications. (2022). Retrieved from [Link]
Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed. (2014). Retrieved from [Link]
Virtual screening using combinatorial cyclic peptide libraries reveals protein interfaces readily targetable by cyclic peptides - PubMed. (2015). Retrieved from [Link]
Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PubMed. (2023). Retrieved from [Link]
In silico profiling the interaction mechanism of 2,5-diketopiperazine derivatives as oxytocin antagonists - PubMed. (n.d.). Retrieved from [Link]
Novel Peptide Hit Identification and Lead Generating Strategies for Drug Discovery. (2022). Retrieved from [Link]
Part 1: Executive Safety Summary & Risk Assessment
The "Why" Behind the Protocol:
Methyl 3-oxopiperazine-2-carboxylate is a specialized heterocyclic building block often used in the synthesis of peptidomimetics and pharmaceutical scaffolds (e.g., beta-lactamase inhibitors).[2] While standard Safety Data Sheets (SDS) often classify it generically as an irritant, its structural identity as a piperazine derivative mandates a higher tier of caution.[1]
Critical Hazard Analysis:
Sensitization (The Hidden Risk): Piperazine moieties are known respiratory and skin sensitizers.[1] Repeated exposure to dust, even at low levels, can induce asthma-like symptoms or contact dermatitis.[1][2]
Chemical Instability: The methyl ester at the C2 position is susceptible to hydrolysis.[1] Moisture ingress will degrade the compound into the corresponding acid, altering stoichiometry and potentially ruining downstream coupling reactions.[1]
Nitrosamine Potential: As a secondary amine (if N4 is unsubstituted), this compound must never be stored or processed near nitrosating agents (e.g., sodium nitrite, nitric oxide donors) due to the risk of forming carcinogenic N-nitrosopiperazines.[1]
Zero-inhalation policy.[2] All solid handling must occur in a fume hood or ventilated enclosure.[2]
Reactivity
Moisture Sensitive; Base Sensitive
Store with desiccant. Avoid prolonged exposure to strong bases which may induce diketopiperazine formation.[2]
Physical
Combustible Dust (Potential)
Use anti-static weighing tools.[1] Ground all transfer equipment.[2]
Part 2: PPE Selection Matrix (Evidence-Based)
Do not rely on generic "wear gloves" advice. The selection below is based on chemical compatibility with organic esters and amines.
Protection Zone
Recommended Equipment
Scientific Rationale
Hand Protection (Splash)
Nitrile Rubber (minimum 0.11 mm)
Nitrile provides excellent resistance to the solid powder and short-term protection against common solvents (DCM, EtOAc) used to dissolve it.[2]
Hand Protection (Immersion)
Silver Shield / Laminate Film
Critical: If dissolving in halogenated solvents (DCM/Chloroform), nitrile degrades rapidly.[1] Use laminate liners for prolonged handling of solutions.[2]
Respiratory
N95 / P3 Particulate Respirator
Mandatory if weighing outside a fume hood (not recommended).[1] The dust is fine and electrostatic; standard surgical masks offer zero protection against sensitization.
Body
Tyvek® Lab Coat (Closed Front)
Cotton lab coats can trap dust in fibers, leading to chronic exposure.[1] Tyvek sheds particles and prevents "take-home" contamination.[2]
Eye
Chemical Goggles (Indirect Vent)
Safety glasses are insufficient for fine powders that can drift around side shields.[1]
Part 3: Operational Workflow & Logistics
Storage & Stability
Temperature: Store at 2–8°C .
Atmosphere: Hygroscopic.[1] Store under inert gas (Argon/Nitrogen) if possible. Cap vials tightly and wrap with Parafilm to prevent moisture hydrolysis of the ester.[1]
Segregation: Keep away from Oxidizers and Acids .[1][4]
Safe Handling Protocol (Step-by-Step)
Step 1: Preparation
Allow the container to warm to room temperature before opening. This prevents condensation from forming on the cold solid, which would hydrolyze the ester.[1]
Activate the Fume Hood (Face velocity: 0.5 m/s).[1]
Place an anti-static mat or wipe down the balance area with an anti-static cloth.[1]
Step 2: Weighing & Transfer
Do not use metal spatulas if the compound is a free base (potential for metal coordination).[1] Use PTFE or high-grade stainless steel.[2]
Weigh directly into the tared reaction vessel.[1] Avoid using weighing boats that require a secondary transfer step (reduces dust generation).[1]
Technique: Use the "tap and settle" method. Do not dump powder.[2][4]
Step 3: Solubilization
Add solvent (e.g., Methanol, DMF) slowly down the side of the vessel to wash down any adherent powder.[1]
Caution: The dissolution may be slightly exothermic.[1]
Step 4: Reaction Monitoring
When sampling for TLC/HPLC, assume the syringe needle is contaminated.[1] Wipe with a solvent-dampened Kimwipe inside the hood before disposal.[2]
Part 4: Visualized Safety Logic
The following diagram illustrates the decision-making process for handling and spill response.
Figure 1: Operational logic flow for handling and emergency response. Note the critical distinction between dry and wet spill cleanup to prevent aerosolization.[1]
Part 5: Emergency & Disposal Protocols
Exposure Response
Inhalation: Move immediately to fresh air. If wheezing occurs (sensitization sign), seek medical attention. Do not ignore "mild" coughing.
Skin Contact: Wash with soap and water for 15 minutes.[1] Do NOT use vinegar or acidic neutralizers ; this can increase absorption or cause heat generation.[1]
Eye Contact: Flush with water for 15 minutes.[1][4][5] Remove contact lenses if present.[2][4][5]
Waste Disposal
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]
Segregation:
Do NOT mix with oxidizing acid waste (Nitric/Chromic).[1][2]
Do NOT mix with nitrate waste streams (Nitrosamine risk).[1][2]
Method: Dissolve in a combustible solvent (if not already) and send for high-temperature incineration .[2] This ensures destruction of the piperazine ring.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135726891 (tert-Butyl 3-oxopiperazine-1-carboxylate - Analogous Structure).[2] PubChem.[2]
[Link][1][2]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Respiratory Protection (29 CFR 1910.134).
[Link][1]